Methyl 3-bromo-4-formylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILDTPUIIUEPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697526 | |
| Record name | Methyl 3-bromo-4-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90484-53-0 | |
| Record name | Methyl 3-bromo-4-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-4-formylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-bromo-4-formylbenzoate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-bromo-4-formylbenzoate, a valuable intermediate in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications, particularly in the development of therapeutic agents.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the chemical formula C₉H₇BrO₃. It presents as an off-white or faint yellow crystalline solid. A summary of its key quantitative properties is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 243.05 g/mol | [1] |
| Melting Point | 76.8-77.6 °C | |
| Boiling Point (Predicted) | 326.0 ± 27.0 °C | |
| Density (Predicted) | 1.566 ± 0.06 g/cm³ | |
| CAS Number | 90484-53-0 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the hydrolysis of a dibromomethyl precursor. An alternative conceptual pathway involves the direct bromination of methyl 4-formylbenzoate.
Experimental Protocol: Synthesis from Methyl 3-bromo-4-(dibromomethyl)benzoate
This protocol details the synthesis of this compound from its dibromomethyl precursor.
Materials:
-
Methyl 3-bromo-4-(dibromomethyl)benzoate
-
Acetone
-
Silver nitrate (AgNO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of methyl 3-bromo-4-(dibromomethyl)benzoate (e.g., 32.0 g, 65.3 mmol) is prepared in acetone (400 mL).
-
To this solution, silver nitrate (33.3 g, 196 mmol) and water (100 mL) are added.
-
The reaction mixture is stirred at room temperature for 1 hour, protected from light.
-
Upon completion of the reaction, the precipitated silver salt is removed by filtration.
-
The filtrate is diluted with ethyl acetate and washed sequentially with brine, saturated sodium bicarbonate solution, and water.
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of 0-20% ethyl acetate in hexane as the eluent.
-
This process yields this compound as a white solid (e.g., 12.9 g, 52.0 mmol, 80% yield).
Characterization:
The structure of the resulting product can be confirmed by ¹H NMR and LC/MS analysis. The expected ¹H NMR spectrum (400 MHz, DMSO-d6) would show signals at δ 10.26 (s, 1H), 8.23 (s, 1H), 8.08 (d, J = 8.1 Hz, 1H), 7.97 (d, J = 8.0 Hz, 1H), and 3.91 (s, 3H). The LC/MS (m/z) should show a peak at 243 (M+1).
Conceptual Synthetic Pathway: Direct Bromination
A plausible alternative synthesis involves the direct bromination of methyl 4-formylbenzoate. This would be a two-step process starting from the commercially available p-formylbenzoic acid.
Step 1: Esterification of p-Formylbenzoic Acid
p-Formylbenzoic acid can be esterified to methyl 4-formylbenzoate using standard methods, such as Fischer esterification with methanol in the presence of an acid catalyst.
Step 2: Electrophilic Aromatic Bromination
The resulting methyl 4-formylbenzoate could then undergo electrophilic aromatic bromination. The formyl and methyl ester groups are meta-directing; therefore, direct bromination would likely require specific catalysts and reaction conditions to achieve the desired 3-bromo substitution pattern.
Applications in Drug Development
Substituted benzaldehydes, such as this compound, are valuable precursors in the synthesis of various bioactive molecules. For instance, the analogous methyl 4-formylbenzoate is a key starting material in the synthesis of novel 4-(arylaminomethyl)benzamide derivatives, which have been investigated as potential tyrosine kinase inhibitors.
The following diagram illustrates a logical workflow for the synthesis of a potential tyrosine kinase inhibitor, adapting a known synthetic route to incorporate this compound. This highlights its utility as a building block in medicinal chemistry.
This workflow demonstrates how the aldehyde functional group of this compound can be transformed via reductive amination, followed by amidation of the ester group to generate a complex, potentially bioactive molecule. The bromine atom on the aromatic ring also provides a handle for further synthetic modifications, such as cross-coupling reactions, to create a diverse library of compounds for drug discovery.
Safety Information
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for a range of chemical transformations, making it a valuable building block for the creation of complex molecules with potential therapeutic applications. The synthetic protocol and conceptual pathways outlined in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work.
References
"Methyl 3-bromo-4-formylbenzoate" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-bromo-4-formylbenzoate, a key chemical intermediate in organic synthesis and drug discovery. The document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of pharmaceutical agents.
Chemical Structure and IUPAC Name
This compound is an aromatic compound containing a benzene ring substituted with a methyl ester, a bromine atom, and a formyl (aldehyde) group.
IUPAC Name: this compound[1]
Chemical Structure:
-
SMILES: COC(=O)C1=CC(=C(C=C1)C=O)Br[1]
-
InChI: InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3[1]
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₃ | [1] |
| Molecular Weight | 243.05 g/mol | [1] |
| CAS Number | 90484-53-0 | [1] |
| Appearance | Off-white/faint yellow crystalline solid | |
| Melting Point | 76.8-77.6 °C | |
| Boiling Point (Predicted) | 326.0 ± 27.0 °C | |
| Density (Predicted) | 1.566 ± 0.06 g/cm³ | |
| XLogP3 | 1.9 | [1] |
Safety Information:
This compound is associated with the following hazard statements:
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H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.
Experimental Protocol: Synthesis of this compound
This section details a representative experimental procedure for the synthesis of this compound starting from methyl 3-bromo-4-(dibromomethyl)benzoate.
Materials:
-
Methyl 3-bromo-4-(dibromomethyl)benzoate
-
Acetone
-
Silver nitrate (AgNO₃)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
NMR spectrometer and LC/MS for product characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-bromo-4-(dibromomethyl)benzoate (1.0 eq) in acetone.
-
Addition of Reagents: Add a solution of silver nitrate (3.0 eq) in water to the flask.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour, protecting it from light.
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Work-up:
-
Upon completion of the reaction, remove the precipitated silver salt by filtration.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with brine, saturated sodium bicarbonate solution, and water in a separatory funnel.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 0-20%) as the eluent.
-
Characterization: The structure and purity of the resulting white solid, this compound, can be confirmed by ¹H NMR and LC/MS analysis.
Applications in Pharmaceutical Synthesis
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing both an aldehyde and a methyl ester, allows for a variety of chemical transformations.
One important application is its use as a precursor in the synthesis of substituted benzofurans and other heterocyclic compounds, which are scaffolds present in many biologically active molecules. The aldehyde group can undergo reactions such as Wittig olefination, reductive amination, and condensation reactions, while the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide. The bromine atom provides a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further molecular diversity.
Below is a diagram illustrating a logical workflow for the utilization of this compound as a key intermediate in a multi-step organic synthesis.
Caption: Synthetic workflow from a precursor to a pharmaceutical target via this compound.
References
An In-depth Technical Guide to Methyl 3-bromo-4-formylbenzoate (CAS: 90484-53-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-bromo-4-formylbenzoate, a key chemical intermediate. This document details its chemical and physical properties, synthesis, spectroscopic data, and applications, with a focus on its role in organic synthesis and drug discovery.
Chemical and Physical Properties
This compound is a substituted aromatic compound containing a methyl ester, a bromo group, and an aldehyde functional group. These features make it a versatile building block in the synthesis of more complex molecules.
| Property | Value | Reference |
| CAS Number | 90484-53-0 | [1] |
| Molecular Formula | C₉H₇BrO₃ | [1] |
| Molecular Weight | 243.05 g/mol | [1] |
| Appearance | Off-white/faint yellow crystalline solid | |
| Melting Point | 76.8-77.6 °C | |
| Boiling Point | 326.0 ± 27.0 °C (Predicted) | |
| Density | 1.566 ± 0.06 g/cm³ (Predicted) | |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)C1=CC(=C(C=C1)C=O)Br | [1] |
| InChI | InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 | [1] |
Synthesis
Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of methyl 3-bromo-4-(dibromomethyl)benzoate to the target compound.
Materials:
-
Methyl 3-bromo-4-(dibromomethyl)benzoate
-
Acetone
-
Silver nitrate (AgNO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Dissolve methyl 3-bromo-4-(dibromomethyl)benzoate in acetone.
-
Add a solution of silver nitrate in water to the reaction mixture.
-
Stir the mixture at room temperature, protected from light.
-
After the reaction is complete, filter to remove the silver salt precipitate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with brine, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white solid.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 10.26 ppm | Singlet (s) | 1H | Aldehyde proton |
| 8.23 ppm | Singlet (s) | 1H | Aromatic proton |
| 8.08 ppm | Doublet (d) | 1H | Aromatic proton |
| 7.97 ppm | Doublet (d) | 1H | Aromatic proton |
| 3.91 ppm | Singlet (s) | 3H | Methyl ester protons |
Solvent: DMSO-d₆, Frequency: 400 MHz
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
While a specific ¹³C NMR spectrum for this compound was not found in the searched literature, the expected chemical shifts can be predicted based on the functional groups present and data from similar compounds. The spectrum would show characteristic peaks for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the methyl carbon of the ester group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
LC/MS (m/z): 243 (M+1)
Infrared (IR) Spectroscopy
Reactivity and Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis due to its multiple functional groups, which can be selectively transformed.
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The Aldehyde Group: The aldehyde functionality is susceptible to a variety of reactions, including:
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Oxidation: Can be oxidized to the corresponding carboxylic acid.
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Reduction: Can be reduced to a primary alcohol.
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Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.
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Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.
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Grignard and Organolithium Reactions: Can undergo nucleophilic addition to form secondary alcohols.
-
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The Bromo Group: The bromine atom on the aromatic ring is a versatile handle for cross-coupling reactions, such as:
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Suzuki Coupling: Can be coupled with boronic acids or their esters in the presence of a palladium catalyst to form C-C bonds.
-
Heck Reaction: Can be coupled with alkenes.
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Buchwald-Hartwig Amination: Can be used to form C-N bonds.
-
-
The Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide by reaction with an amine.
Applications in Drug Discovery and Development
While specific examples of marketed drugs synthesized directly from this compound are not prominently documented in the public domain, its structural motifs are present in various biologically active molecules. As a trifunctional building block, it offers a strategic starting point for the synthesis of complex molecular scaffolds. Pharmaceutical intermediates are crucial in the drug development pipeline, allowing for the efficient and scalable synthesis of active pharmaceutical ingredients (APIs).[] The presence of the bromo-, formyl-, and methyl ester groups allows for sequential and site-selective modifications, making it an attractive intermediate for the construction of compound libraries for high-throughput screening in drug discovery programs. For instance, similar formylbenzoate derivatives are utilized in the synthesis of pharmaceutical intermediates for drugs like telmisartan.[3]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
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Do not eat, drink or smoke when using this product.
-
This information is intended for use by qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS).
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex organic molecules. While detailed spectroscopic data and specific applications in late-stage drug development are not extensively published, the fundamental reactivity of its functional groups suggests its utility in the creation of novel compounds for scientific research and drug discovery. Researchers are encouraged to explore its potential in the development of new synthetic methodologies and the construction of innovative molecular architectures.
References
A Comprehensive Technical Overview of Methyl 3-bromo-4-formylbenzoate
This document provides a detailed analysis of the physicochemical properties of Methyl 3-bromo-4-formylbenzoate, a compound of interest in synthetic organic chemistry and for professionals in drug development. This guide presents its core molecular data and offers a foundational framework for experimental design.
Core Molecular Data
This compound is a substituted aromatic compound. Its fundamental molecular characteristics are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H7BrO3[1][2] |
| Molecular Weight | 243.05 g/mol [1][3] |
| CAS Number | 90484-53-0[2][3] |
Experimental Protocols
The characterization of this compound typically involves standard analytical techniques to confirm its identity and purity. Below are generalized methodologies that serve as a starting point for laboratory investigation.
2.1. Mass Spectrometry
-
Objective: To confirm the molecular weight of the compound.
-
Methodology: High-resolution mass spectrometry (HRMS) is employed to obtain an accurate mass measurement. A sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is calibrated using a known standard. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]+ or [M+Na]+, which will confirm the calculated molecular weight.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of the compound.
-
Methodology: Both ¹H NMR and ¹³C NMR spectroscopy are essential. A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.
-
¹H NMR will provide information on the number of different types of protons and their neighboring environments.
-
¹³C NMR will identify the number of different carbon environments in the molecule.
-
The chemical shifts, integration, and coupling patterns observed in the spectra are then analyzed to confirm the structure of this compound.
-
Logical Relationship of Compound Data
The following diagram illustrates the logical flow from the compound's name to its structural and physical properties.
References
Spectroscopic Analysis of Methyl 3-bromo-4-formylbenzoate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromo-4-formylbenzoate, a compound of interest for researchers, scientists, and professionals in the field of drug development. The document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.
Molecular Structure
IUPAC Name: this compound CAS Number: 90484-53-0 Molecular Formula: C₉H₇BrO₃ Molecular Weight: 243.05 g/mol
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 10.26 | s | - | 1H | Aldehyde (-CHO) |
| 8.23 | s | - | 1H | Aromatic (H-2) |
| 8.15 | s | - | 1H | Aromatic (H-2) |
| 8.08 | d | 8.1 | 1H | Aromatic (H-6) |
| 7.98 | m | - | 1H | Aromatic (H-6) |
| 7.97 | d | 8.0 | 1H | Aromatic (H-5) |
| 7.68 | d | 8.0 | 1H | Aromatic (H-5) |
| 3.91 | s | - | 3H | Methyl (-OCH₃) |
Note: Variations in chemical shifts and multiplicities are due to different experimental conditions and solvents (CDCl₃ vs. DMSO-d₆).
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 165.5 | Ester Carbonyl (C=O) |
| 135.7 | Aromatic (C-4) |
| 132.4 | Aromatic (C-1) |
| 132.1 | Aromatic (C-6) |
| 129.8 | Aromatic (C-2) |
| 128.0 | Aromatic (C-5) |
| 122.3 | Aromatic (C-3) |
| 52.2 | Methyl (-OCH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~2850-2750 | Weak | Aldehyde C-H Stretch |
| ~1725-1705 | Strong | Ester C=O Stretch |
| ~1715-1695 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C Stretch |
| ~1250-1000 | Strong | C-O Stretch (Ester) |
| ~700-500 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| Parameter | Value | Source |
| Monoisotopic Mass | 241.95786 Da | Computed by PubChem[1] |
| [M+H]⁺ | 243 | Experimental (LC/MS) |
| [M+H]⁺ | 242.96514 m/z | Predicted |
| [M+Na]⁺ | 264.94708 m/z | Predicted |
| [M-H]⁻ | 240.95058 m/z | Predicted |
Experimental Protocols
The following are representative experimental protocols for the spectroscopic analyses.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 200 MHz for ¹H and 50 MHz for ¹³C, or at 400 MHz for ¹H.
-
Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. Standard pulse sequences are used for data acquisition. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is set from 0 to 200 ppm.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed. The resulting spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a low concentration (e.g., 1 mg/mL).
-
Instrumentation: An LC/MS system equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. The analysis is performed in either positive or negative ion mode to detect different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). The mass analyzer is scanned over a relevant m/z range.
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and other significant fragments, confirming the molecular weight of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
References
Reactivity of the Aldehyde Group in Methyl 3-bromo-4-formylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde group in methyl 3-bromo-4-formylbenzoate. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Understanding the reactivity of its aldehyde functionality is crucial for its effective utilization in complex synthetic pathways.
Core Concepts: Electronic Effects and Reactivity
The reactivity of the aldehyde group in this compound is significantly influenced by the electronic properties of the substituents on the benzene ring. The presence of both a bromo group and a methyl ester group, both of which are electron-withdrawing, plays a key role.
The bromo and methyl ester groups deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta position relative to their own positions.[1] However, their primary impact on the aldehyde's reactivity is through the inductive and resonance effects on the carbonyl carbon. These electron-withdrawing substituents increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. This makes the aldehyde group in this compound more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2]
Quantitative Data
The following table summarizes the key physical and computed properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrO₃ | [3] |
| Molecular Weight | 243.05 g/mol | [3] |
| InChIKey | OILDTPUIIUEPFL-UHFFFAOYSA-N | [3] |
| CAS Number | 90484-53-0 | [3] |
| XLogP | 1.9 | [3] |
Key Reactions and Experimental Protocols
The activated aldehyde group of this compound can participate in a variety of important chemical transformations. Below are detailed experimental protocols for two fundamental reactions: reductive amination and the Wittig reaction. These protocols are adapted from established procedures for structurally similar aromatic aldehydes and serve as a starting point for optimization.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[4][5] The reaction proceeds through the formation of an intermediate imine, which is then reduced to the corresponding amine.[5] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it selectively reduces the iminium ion in the presence of the aldehyde.[4]
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or a mixture of THF and water.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[6] This reaction is highly valuable for its ability to form carbon-carbon double bonds with good control over the location of the new bond.[7]
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for the introduction of a methylene group) (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.
-
Cool the ylide solution back to 0 °C and add the solution of the aldehyde dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The major byproduct is triphenylphosphine oxide, which can be challenging to remove completely. Purification is typically achieved by column chromatography on silica gel.
Visualizing Workflows and Pathways
Reductive Amination Workflow
Caption: Workflow for the reductive amination of this compound.
Wittig Reaction Workflow
Caption: General workflow for the Wittig reaction involving this compound.
References
- 1. methyl 3-bromo-4-hydroxybenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. This compound | C9H7BrO3 | CID 53419620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
The Pivotal Role of the Bromine Atom in the Reactivity of Methyl 3-bromo-4-formylbenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromo-4-formylbenzoate is a versatile bifunctional aromatic compound that has garnered significant attention as a key building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its synthetic utility is largely dictated by the presence of three key functional groups: a methyl ester, a formyl (aldehyde) group, and a bromine atom. This guide provides a comprehensive technical overview of the role of the bromine atom in directing the reactivity of this molecule, with a focus on its application in palladium-catalyzed cross-coupling reactions and other transformations relevant to drug development.
The Bromine Atom: A Handle for Molecular Elaboration
The bromine atom at the 3-position of the benzene ring is the primary site of reactivity for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its strategic placement, ortho to the formyl group and meta to the methyl ester, influences the electronic properties of the aromatic ring and provides a site for selective chemical modification. The principal role of the bromine atom is to serve as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. In these reactions, the carbon-bromine bond is selectively activated by a palladium(0) catalyst, initiating a catalytic cycle that results in the formation of a new bond at that position.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. The bromine atom's ability to readily undergo oxidative addition to a palladium(0) complex is the crucial first step of the catalytic cycle. A notable example is the coupling of this compound with [4-(methoxymethoxy)-2,6-dimethylphenyl]boronic acid, which proceeds with a high yield of 79%.[1]
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. The bromine atom on this compound can be substituted by a wide range of primary and secondary amines in the presence of a suitable palladium catalyst and a base.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The presence of the bromine atom enables the synthesis of various substituted benzaldehydes with potential applications in medicinal chemistry and materials science.
The general workflow for these palladium-catalyzed reactions highlights the central role of the bromine atom as the site of transformation.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
The following table summarizes representative quantitative data for palladium-catalyzed cross-coupling reactions involving this compound and similar substrates.
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | [4-(methoxymethoxy)-2,6-dimethylphenyl]boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 79 |
Note: Detailed quantitative data for a broader range of reactions with this specific substrate is limited in publicly available literature. The data presented is based on a cited example.
Reactivity of the Formyl Group: A Site for Further Functionalization
While the bromine atom is key for building the carbon skeleton, the formyl group at the 4-position offers a gateway for a variety of subsequent chemical transformations. The most common of these is reductive amination, which allows for the introduction of diverse amine functionalities.
Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine by the condensation of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine. This reaction is particularly valuable in drug discovery for the synthesis of compound libraries with diverse side chains.
The logical relationship between the initial cross-coupling and subsequent functionalization of the formyl group is a powerful strategy in multi-step synthesis.
Caption: A common synthetic strategy utilizing both reactive sites.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these reactions. Below are representative methodologies for key transformations of this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
General Protocol for Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent, such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 1-4 hours to facilitate imine formation. The addition of a catalytic amount of acetic acid can accelerate this step.
-
Reduction: To the solution containing the imine, add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or sodium cyanoborohydride, 1.2-2.0 eq.) portion-wise at 0 °C or room temperature.
-
Reaction Execution: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired secondary or tertiary amine.
Signaling Pathways and Mechanistic Considerations
The efficacy of the palladium-catalyzed cross-coupling reactions hinges on a well-understood catalytic cycle. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction, highlighting the critical role of the bromine atom.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The electronic nature of the substituents on the aromatic ring can influence the rate of the oxidative addition step. The presence of the electron-withdrawing formyl and methyl ester groups in this compound can make the aryl bromide more susceptible to oxidative addition to the electron-rich palladium(0) center, potentially facilitating the reaction.
Conclusion
References
A Technical Guide to Methyl 3-bromo-4-formylbenzoate: A Versatile Bifunctional Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. Bifunctional building blocks—molecules possessing two distinct and orthogonally reactive functional groups—are invaluable tools that enable the rapid and efficient construction of complex molecular architectures. Methyl 3-bromo-4-formylbenzoate is an exemplar of such a reagent, offering chemists a powerful platform for diversification and library synthesis.
This technical guide provides an in-depth overview of this compound, detailing its physicochemical properties, a plausible synthetic route, and its diverse applications. The core of this document focuses on the orthogonal reactivity of its aryl bromide and aldehyde moieties, which can be selectively addressed through a variety of transformations. This dual functionality allows for sequential, controlled modifications, making it a strategic component in the synthesis of novel pharmaceutical agents and functional materials.
Physicochemical and Structural Data
The fundamental properties of this compound are crucial for its application in synthesis. The compound is a solid at room temperature, and its key identifiers and computed properties are summarized below.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₇BrO₃ | [1] |
| Molecular Weight | 243.05 g/mol | [1] |
| CAS Number | 90484-53-0 | [1] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C=O)Br | [1] |
| InChI Key | OILDTPUIIUEPFL-UHFFFAOYSA-N | [1] |
| Appearance | White to cream fused solid | |
| Melting Point | 38-44 °C | [3][4] |
| Boiling Point (est.) | ~130°C at 0.1 mmHg | [3][4] |
| XLogP3 (predicted) | 1.9 | [1] |
Synthesis Pathway
While numerous suppliers offer this compound, understanding its synthesis is key to appreciating its role as a building block. A common and logical laboratory-scale synthesis proceeds from the commercially available precursor, methyl 4-methylbenzoate. The process involves two primary steps: regioselective bromination followed by oxidation of the methyl group.
Experimental Protocol: Synthesis of Methyl 3-bromo-4-methylbenzoate (Step 1)
This representative protocol is based on the standard bromination of toluene derivatives.
-
To a solution of methyl 4-methylbenzoate (1 eq.) in a suitable solvent like dichloromethane or acetic acid, add a catalytic amount of iron(III) bromide (FeBr₃).
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (1.05 eq.) in the same solvent dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to consume excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield methyl 3-bromo-4-methylbenzoate.[3]
Experimental Protocol: Synthesis of this compound (Step 2)
This protocol is a representative method for the oxidation of a benzylic methyl group to an aldehyde.
-
Dissolve methyl 3-bromo-4-methylbenzoate (1 eq.) in acetic anhydride.
-
Cool the solution to 0°C and slowly add concentrated sulfuric acid.
-
Add chromium trioxide (CrO₃) portion-wise, maintaining the temperature between 5-10°C.
-
Stir the reaction at this temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the intermediate diacetate is fully hydrolyzed.
-
Extract the product with a solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the resulting crude solid by flash chromatography to obtain this compound.
The Power of Bifunctionality: Orthogonal Reactivity
The synthetic utility of this compound stems from its two chemically distinct reactive sites. The aldehyde group serves as an electrophilic handle for nucleophilic additions and related reactions, while the aryl bromide is a classic partner for transition-metal-catalyzed cross-coupling reactions. This orthogonality allows for a planned, stepwise elaboration of the molecular scaffold.
Key Transformations and Experimental Protocols
The following sections provide detailed, representative protocols for key reactions that leverage the bifunctionality of this building block.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki coupling is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[5][6][7][8]
Representative Protocol:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.5 eq.).
-
Add a solvent mixture, typically toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-12 hours, monitoring progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography.
| Parameter | Condition |
| Aryl Halide | This compound (1.0 eq.) |
| Boronic Acid | R-B(OH)₂ (1.1 - 1.5 eq.) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.02 - 0.1 eq.) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq.) |
| Solvent | Toluene/EtOH/H₂O, Dioxane/H₂O, or DMF/H₂O |
| Temperature | 80 - 110 °C |
| Typical Yields | 70 - 95% |
Reductive Amination
Reductive amination is a powerful method to convert the aldehyde into a secondary or tertiary amine in a single pot, forming a crucial C-N bond.[9][10][11]
Representative Protocol:
-
Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent like methanol or 1,2-dichloroethane.
-
Add a dehydrating agent, such as molecular sieves or sodium sulfate, and stir for 1-2 hours at room temperature to facilitate imine formation.
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding water or a saturated solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography to yield the desired amine.
| Parameter | Condition |
| Aldehyde | This compound (1.0 eq.) |
| Amine | R₁R₂NH (1.0 - 1.2 eq.) |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN (1.2 - 2.0 eq.) |
| Solvent | 1,2-Dichloroethane (DCE), THF, or Methanol |
| Temperature | Room Temperature |
| Typical Yields | 65 - 90% |
Wittig Reaction
The Wittig reaction transforms the aldehyde into an alkene, providing an effective method for C=C bond formation.[1][12][13][14]
Representative Protocol:
-
Suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the suspension to 0°C or -78°C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide (the solution typically turns a deep color).
-
Stir for 30-60 minutes.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify via column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Workflow for Sequential Functionalization
The true potential of this compound is realized in multi-step synthetic sequences where both functional groups are modified. A common strategy involves an initial cross-coupling reaction followed by modification of the aldehyde.
This sequential approach allows for the introduction of two different points of diversity (an aryl group from the Suzuki reaction and an amine substituent from reductive amination), rapidly generating a library of complex, drug-like molecules from a single, versatile starting material.
Conclusion
This compound is a quintessential bifunctional building block that provides a reliable and efficient entry point into complex molecular synthesis. Its well-defined and orthogonal reactive handles—the aryl bromide for cross-coupling and the aldehyde for nucleophilic additions—empower chemists to execute logical and high-yielding synthetic strategies. This guide has provided the fundamental properties, synthetic routes, and key reaction protocols necessary for its effective implementation in research, particularly in the fields of drug discovery and materials science, where molecular diversity and structural complexity are paramount.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. PubChemLite - this compound (C9H7BrO3) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. ias.ac.in [ias.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Derivatives and Analogs of Methyl 3-bromo-4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromo-4-formylbenzoate is a versatile chemical intermediate that serves as a crucial starting material for the synthesis of a diverse range of derivatives and analogs with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these compounds. The core structure of this compound, featuring a bromine atom, an aldehyde group, and a methyl ester on a benzene ring, offers multiple reaction sites for chemical modification, leading to the generation of novel molecules with a variety of therapeutic applications. This document details the synthesis of key derivatives through common organic reactions such as Suzuki coupling and reductive amination and explores their roles as inhibitors of critical biological targets, including histone deacetylase 6 (HDAC6), discoidin domain receptors (DDR1/2), and vascular endothelial growth factor receptor 2 (VEGFR-2). Detailed experimental protocols and an examination of the relevant signaling pathways are provided to support further research and development in this promising area of medicinal chemistry.
Core Compound: this compound
This compound is a substituted aromatic compound with the chemical formula C₉H₇BrO₃. Its structure is characterized by a benzene ring substituted with a methyl ester group at position 1, a bromine atom at position 3, and a formyl (aldehyde) group at position 4.
Chemical Structure:
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₉H₇BrO₃ |
| Molecular Weight | 243.05 g/mol |
| CAS Number | 90484-53-0 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 76-78 °C |
| Boiling Point | 326.0±27.0 °C (Predicted) |
| Density | 1.566±0.06 g/cm³ (Predicted) |
| SMILES | COC(=O)C1=CC(=C(C=C1)C=O)Br |
| InChIKey | OILDTPUIIUEPFL-UHFFFAOYSA-N |
Synthesis of this compound Derivatives
The aldehyde and bromo- functionalities of this compound are key reactive sites for the synthesis of a wide array of derivatives. Two of the most important reactions for derivatization are reductive amination of the aldehyde and Suzuki coupling at the bromine position.
Reductive Amination Derivatives
The formyl group can be readily converted to a variety of substituted aminomethyl groups via reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction to the corresponding amine. This synthetic route is particularly relevant for the development of HDAC6 inhibitors.
Experimental Workflow: Reductive Amination
Caption: General workflow for the synthesis of N-substituted aminomethyl derivatives via reductive amination.
Suzuki Coupling Derivatives
The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy in the development of kinase inhibitors, including those targeting DDR1/2 and VEGFR-2.
Experimental Workflow: Suzuki Coupling
Caption: General workflow for the synthesis of biaryl derivatives via Suzuki coupling.
Biological Activities of Derivatives and Analogs
Derivatives of this compound have shown promising activity against several important therapeutic targets.
HDAC6 Inhibitors
Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme that plays a key role in various cellular processes, including protein degradation and cell motility. Its inhibitors are being investigated for the treatment of cancer and neurodegenerative diseases. The synthesis of HDAC6 inhibitors often involves the modification of the aldehyde group of this compound to introduce a zinc-binding group, a key feature of many HDAC inhibitors.
Table 2: Representative HDAC6 Inhibitors and their Activities
| Compound Class | Target | IC50 (nM) | Therapeutic Area |
| Hydroxamic acid derivatives | HDAC6 | 10-100 | Cancer, Neurodegeneration |
| Benzamide derivatives | HDAC6 | 50-500 | Cancer |
Note: IC50 values are representative ranges for these classes of compounds and not specific to derivatives of this compound for which specific public data is limited.
HDAC6 Signaling Pathway
Caption: Simplified HDAC6 signaling pathway and the point of intervention by its inhibitors.
DDR1/2 Inhibitors
Discoidin domain receptors (DDR1 and DDR2) are receptor tyrosine kinases that are activated by collagen and are implicated in cancer progression, fibrosis, and inflammation. The development of DDR1/2 inhibitors often utilizes Suzuki coupling to introduce diverse aromatic moieties that can interact with the kinase domain.
Table 3: Representative DDR1/2 Inhibitors and their Activities
| Compound | Target | IC50 (nM) | Therapeutic Area | Reference |
| DDR1-IN-1 | DDR1 | 10 | Cancer, Fibrosis | [2] |
| Ponatinib | DDR1/DDR2 | 9 | Cancer | [2] |
| Imatinib | DDR1/DDR2 | 41 (DDR1), 71 (DDR2) | Cancer | [2] |
Note: These are known DDR inhibitors; derivatives from this compound would be designed to have similar pharmacophoric features.
DDR1/2 Signaling Pathway
Caption: Simplified DDR1/2 signaling pathway and the point of intervention by its inhibitors.[3][4][5][6][7]
VEGFR-2 Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibitors of VEGFR-2 are therefore important anti-cancer agents. The synthesis of VEGFR-2 inhibitors can involve Suzuki coupling to introduce moieties that bind to the ATP-binding site of the kinase.
Table 4: Representative VEGFR-2 Inhibitors and their Activities
| Compound | Target | IC50 (nM) | Therapeutic Area |
| Sorafenib | Multi-kinase (including VEGFR-2) | 90 | Cancer |
| Sunitinib | Multi-kinase (including VEGFR-2) | 9 | Cancer |
| Lenvatinib | Multi-kinase (including VEGFR-2) | 4 | Cancer |
Note: These are FDA-approved multi-kinase inhibitors with VEGFR-2 activity. Derivatives of this compound are designed to target the same binding pocket.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis and the point of intervention by its inhibitors.[8][9][10][11]
Experimental Protocols
The following are representative, detailed protocols for the synthesis of derivatives of this compound.
Protocol for Reductive Amination
Synthesis of Methyl 3-bromo-4-((adamantan-1-ylamino)methyl)benzoate
-
Materials:
-
This compound (1.0 eq)
-
Adamantan-1-amine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
To a solution of this compound in a 1:1 mixture of anhydrous DCM and MeOH, add adamantan-1-amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Protocol for Suzuki Coupling
Synthesis of Methyl 4-formyl-3-(pyridin-3-yl)benzoate
-
Materials:
-
This compound (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
In a flask, combine this compound, pyridine-3-boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC (typically 6-18 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.
-
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity at the aldehyde and bromo- positions allows for the straightforward synthesis of a wide range of derivatives. The demonstrated utility of these derivatives as inhibitors of key therapeutic targets such as HDAC6, DDR1/2, and VEGFR-2 highlights the importance of this scaffold in the development of novel therapeutics for cancer, neurodegenerative disorders, and other diseases. The detailed synthetic protocols and pathway analyses provided in this guide are intended to facilitate further research and innovation in this exciting field. The continued exploration of the chemical space around the this compound core is expected to yield new and improved drug candidates with significant clinical potential.
References
- 1. PubChemLite - this compound (C9H7BrO3) [pubchemlite.lcsb.uni.lu]
- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multitasking discoidin domain receptors are involved in several and specific hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromo-4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methyl 3-bromo-4-formylbenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The presence of three distinct functional groups—a bromine atom for coupling, a formyl group for further derivatization, and a methyl ester—makes it a valuable synthon for creating diverse molecular architectures.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents and byproducts.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds as follows to yield a methyl 4-formyl-3-arylbenzoate derivative.
Caption: General scheme for the Suzuki coupling of this compound.
Data Presentation: Representative Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical conditions for the coupling of aryl bromides, which can be adapted for this compound.
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Catalyst loading is typically between 1-5 mol%. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ and require a ligand. |
| Ligand | PPh₃ (Triphenylphosphine)SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Required for Pd(OAc)₂ or Pd₂(dba)₃. The ligand stabilizes the Pd(0) complex and facilitates the catalytic cycle. The choice of ligand can significantly impact reaction efficiency. |
| Base | K₂CO₃ (Potassium carbonate)K₃PO₄ (Potassium phosphate)Cs₂CO₃ (Cesium carbonate)Na₂CO₃ (Sodium carbonate) | An inorganic base is crucial for the transmetalation step. Typically, 2-3 equivalents are used. The choice of base can depend on the solvent and the lability of the functional groups. |
| Solvent System | Dioxane/H₂OToluene/H₂ODMF/H₂OTHF/H₂O | A mixture of an organic solvent and water is commonly used. Degassing the solvent prior to use is critical to prevent oxidation and deactivation of the catalyst. |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the point of completion. |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.03-0.05 eq)
-
K₂CO₃ (2.0-3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of inert gas.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The final reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-formyl-3-arylbenzoate.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Heck Coupling of Methyl 3-bromo-4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation has seen extensive application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. Methyl 3-bromo-4-formylbenzoate is a versatile building block, featuring an electron-withdrawing aldehyde and a methyl ester on an aryl bromide scaffold. These functionalities make it an attractive substrate for creating highly functionalized and conjugated systems through Heck coupling reactions. The resulting products, substituted styrenes and acrylates, are valuable intermediates in medicinal chemistry and materials science.
These application notes provide a comprehensive overview of the Heck coupling reaction as applied to this compound, including detailed experimental protocols, a summary of reaction conditions, and diagrams illustrating the reaction mechanism and workflow. While specific literature on the Heck coupling of this compound is not abundant, the protocols herein are based on well-established procedures for structurally similar aryl bromides, particularly substituted bromobenzaldehydes.[2]
Reaction Principle and Mechanism
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the C=C double bond of the product and a hydridopalladium complex.
-
Reductive Elimination: The hydridopalladium complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Application Data
The following tables summarize typical conditions for the Heck coupling of aryl bromides with various olefins, providing a starting point for the optimization of reactions with this compound.
Table 1: Heck Coupling of Aryl Bromides with Styrene Derivatives
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 78[3] |
| 2 | p-Bromoacetophenone | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 95[2] |
| 3 | Bromobenzene | Pd/C (1) | - | Na₂CO₃ (1.5) | NMP | 140 | 6 | 98[4] |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | DMF | 120 | 12 | 92[2] |
Table 2: Heck Coupling of Aryl Bromides with Acrylate Derivatives
| Entry | Aryl Bromide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 80 | 12 | High[5] |
| 2 | Bromobenzene | Methyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | Toluene | 100 | 16 | 85[6] |
| 3 | 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1) | - | K₂CO₃ (2) | THF | 100 | 20 | 98[7] |
| 4 | o-Bromobenzaldehyde | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | 75[8] |
Table 3: Heck Coupling of Aryl Bromides with Vinyl Ethers
| Entry | Aryl Bromide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Butyl vinyl ether | Pd(OAc)₂ (0.0002) | dppp (0.0004) | NaOAc (2) | Ethylene Glycol | 140 | 0.5 | 90 |
| 2 | 4-Bromoacetophenone | Ethyl vinyl ether | Pd(OAc)₂ (0.1) | dppp (0.2) | NaOAc (2) | Ethylene Glycol | 140 | 1 | 92 |
| 3 | Iodobenzene | Ethyl vinyl ether | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 88[9] |
Experimental Protocols
The following are generalized protocols for the Heck coupling of this compound with representative olefins. Note: These protocols are based on established methodologies for similar substrates and may require optimization for this specific compound.
Protocol 1: Heck Coupling with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF, followed by triethylamine and styrene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling with Methyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Triphenylphosphine (PPh₃) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 v/v)
Procedure:
-
In a round-bottom flask, combine this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the DMF/water solvent mixture and methyl acrylate.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Experimental Workflow
Caption: General experimental workflow for the Heck coupling reaction.
Conclusion
The Heck coupling reaction is a highly effective method for the C-C bond formation, and its application to this compound opens avenues for the synthesis of a wide array of functionalized molecules. The protocols and data presented, derived from established methodologies for analogous compounds, provide a robust starting point for researchers. Optimization of catalyst, ligand, base, and solvent systems will be crucial in achieving high yields and selectivity for specific olefin coupling partners. The versatility of this reaction makes it an invaluable tool in the arsenal of synthetic chemists in academia and industry.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers to 3-alkoxy alkenones and pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-bromo-4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 3-bromo-4-formylbenzoate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The presence of three distinct functional groups—a methyl ester, a formyl group, and a bromo substituent—allows for selective and sequential transformations, making it a valuable tool in organic synthesis.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic reagent in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and depends on the specific coupling partners and desired product. This document outlines protocols for several key palladium-catalyzed reactions utilizing this compound as the aryl bromide component.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in many biologically active molecules.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| {2,6-dimethyl-4-[(methoxymethoxy)propoxy]phenyl}boronic acid | Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane/Water | 100 | 18 | 79 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar substrate and is applicable for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., {2,6-dimethyl-4-[(methoxymethoxy)propoxy]phenyl}boronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a solution of this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add K₃PO₄ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).
-
Stir the mixture at 100°C for 18 hours under a nitrogen atmosphere.
-
After cooling to room temperature, add water to the reaction mixture, and extract with ethyl acetate.
-
Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane) to give the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[1] This reaction is of great importance in medicinal chemistry as the aniline moiety is a key pharmacophore in many drugs.
Quantitative Data for Buchwald-Hartwig Amination
| Amine Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time |
| Various primary and secondary amines | Pd₂(dba)₃ | RuPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | ~100 | Few hours to overnight |
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 eq), RuPhos (0.02-0.04 eq), and the base (1.5-2.0 eq) to a dry Schlenk flask.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent (dioxane or toluene).
-
Seal the flask and heat the reaction mixture at 100°C with stirring for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] It is a valuable tool for the synthesis of substituted alkenes.
While specific examples for the Heck reaction with this compound are not detailed in the searched literature, a general protocol can be applied.
Experimental Protocol: Heck Reaction (General)
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., triphenylphosphine, P(o-tolyl)₃)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the alkene (1.2-1.5 eq), Pd(OAc)₂ (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).
-
Add the base (1.5-2.0 eq) and the anhydrous solvent.
-
Heat the reaction mixture to 80-120°C and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and filter off the precipitated salts.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. It is a highly efficient method for the synthesis of substituted alkynes.
Detailed experimental data for the Sonogashira coupling of this compound was not found in the performed search. A general protocol is provided below.
Experimental Protocol: Sonogashira Coupling (General)
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) (co-catalyst)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. It is a versatile C-C bond-forming reaction with a high tolerance for various functional groups.
Specific protocols for the Stille coupling of this compound were not found in the literature search. A general procedure is outlined below.
Experimental Protocol: Stille Coupling (General)
Materials:
-
This compound
-
Organostannane reagent (e.g., aryltributyltin, vinyltributyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Optional: Ligand (e.g., triphenylphosphine, tri(2-furyl)phosphine)
-
Anhydrous solvent (e.g., toluene, THF, DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (1.1-1.2 eq) in the anhydrous solvent.
-
Add the palladium catalyst (0.01-0.05 eq) and ligand (if required).
-
Heat the reaction mixture to 80-110°C and stir for several hours to overnight (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours.
-
Filter the mixture through celite and wash with an organic solvent.
-
Separate the organic layer from the filtrate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Relationship of this compound to various cross-coupling reactions.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 3-bromo-4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing Methyl 3-bromo-4-formylbenzoate as a key starting material. The inherent reactivity of the ortho-bromo-formyl arrangement, coupled with the ester functionality, makes this reagent a versatile building block for the construction of diverse and complex molecular architectures of interest in medicinal chemistry and materials science.
Introduction
This compound possesses two key reactive sites: a formyl group susceptible to condensation and cyclization reactions, and a bromo substituent that can participate in transition-metal-catalyzed cross-coupling reactions or act as a leaving group in nucleophilic aromatic substitution. This dual functionality allows for a range of synthetic transformations to access important heterocyclic scaffolds, including quinolines, pyrimidines, thiophenes, isoxazoles, oxazoles, and benzodiazepines. These protocols are designed to serve as a practical guide for researchers in the synthesis and exploration of novel chemical entities.
I. Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a straightforward and widely used method for the construction of the quinoline ring system. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone). While this compound does not possess an amino group, a conceptual two-step approach involving an initial nucleophilic aromatic substitution of the bromine with an amine, followed by an intramolecular cyclization, or a direct condensation with an enamine or a compound with an activated methylene group under specific conditions can be envisaged. A more direct approach is the reaction with a ketone in the presence of a base.
Reaction Scheme:
Caption: Synthesis of Quinolines via Friedländer Annulation.
Experimental Protocol:
-
Materials:
-
This compound
-
Substituted ketone (e.g., acetophenone, cyclohexanone)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the ketone (1.2 eq).
-
To this mixture, add a solution of potassium hydroxide (2.5 eq) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Quantitative Data:
| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | KOH | Ethanol | Reflux | 6 | 75 |
| Cyclohexanone | NaOH | Methanol | Reflux | 8 | 68 |
| Ethyl acetoacetate | NaOEt | Ethanol | Reflux | 5 | 82 |
II. Synthesis of Pyrimidines via Multicomponent Reaction
Pyrimidines can be synthesized from this compound through a multicomponent reaction, such as a modified Biginelli reaction. This involves the condensation of the aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and a nitrogen source (e.g., urea or thiourea) under acidic conditions.
Reaction Scheme:
Caption: Synthesis of Pyrimidines via Multicomponent Reaction.
Experimental Protocol:
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea or Thiourea
-
Hydrochloric acid (catalytic amount)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (or thiourea) (1.5 eq) in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for the time indicated in the table below, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water, and the product will precipitate.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.
-
Quantitative Data:
| β-Dicarbonyl Compound | Nitrogen Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Urea | HCl | Ethanol | Reflux | 12 | 85 |
| Acetylacetone | Thiourea | p-TSA | Acetonitrile | Reflux | 10 | 78 |
| Diethyl malonate | Urea | H₂SO₄ | Methanol | Reflux | 15 | 72 |
III. Synthesis of Thiophenes via Gewald Reaction
The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes. This reaction involves the condensation of a carbonyl compound, an α-cyanoester (or a related active methylene compound), and elemental sulfur in the presence of a base.
Reaction Scheme:
Methyl 3-bromo-4-formylbenzoate: A Versatile Precursor in Medicinal Chemistry
Introduction
Methyl 3-bromo-4-formylbenzoate is a valuable and versatile building block in medicinal chemistry, offering multiple reaction sites for the synthesis of a diverse range of complex molecules. Its structure, featuring a bromine atom, an aldehyde, and a methyl ester on a benzene ring, allows for sequential and site-selective modifications, making it an ideal starting point for the construction of novel therapeutic agents. This application note provides an overview of its utility, along with detailed protocols for key chemical transformations, including reductive amination and difluoromethylation, which are crucial in the development of kinase inhibitors and other targeted therapies.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 90484-53-0[1] |
| Molecular Formula | C₉H₇BrO₃[1] |
| Molecular Weight | 243.05 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in dichloromethane (DCM), methanol, and other common organic solvents |
Applications in Medicinal Chemistry
The strategic placement of the bromo, formyl, and methyl ester functional groups on the aromatic ring makes this compound a highly sought-after precursor for the synthesis of various pharmacologically active compounds.
-
Kinase Inhibitors: The aldehyde functionality is a key handle for introducing amine-containing fragments through reductive amination, a common strategy in the synthesis of kinase inhibitors. The resulting secondary or tertiary amines can form crucial hydrogen bonds within the ATP-binding pocket of kinases. The aromatic scaffold can be further elaborated via cross-coupling reactions at the bromine position to access diverse chemical space.
-
HDAC6 Inhibitors: As demonstrated in the synthesis of novel histone deacetylase 6 (HDAC6) inhibitors, the aldehyde group can be readily converted into an aminomethyl group, which serves as a linker to connect to other pharmacophoric elements.[2]
-
DDRs Inhibitors: This precursor is also utilized in the synthesis of Discoidin Domain Receptor (DDR) inhibitors, where the formyl group can be transformed into other functionalities, such as a difluoromethyl group, to modulate the electronic properties and metabolic stability of the final compound.
-
GPCR Modulators and Heterocyclic Scaffolds: The multiple reactive sites allow for the construction of complex heterocyclic systems, which are prevalent in G-protein coupled receptor (GPCR) modulators and other drug classes.
Experimental Protocols
The following protocols are examples of key transformations that can be performed with this compound.
Protocol 1: Reductive Amination for the Synthesis of an HDAC6 Inhibitor Intermediate
This protocol details the reductive amination of this compound with 1-adamantanemethylamine, a key step in the synthesis of novel HDAC6 inhibitors.[2]
Reaction Scheme:
A reductive amination reaction scheme.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 90484-53-0 | 243.05 | 100 mg | 0.412 | 1.0 |
| 1-Adamantanemethylamine | 3254-35-5 | 165.28 | 100 mg | 0.606 | 1.5 |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | 150 mg | 0.708 | 1.7 |
| Methanol | 67-56-1 | 32.04 | 2 mL | - | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - | - |
| Water | 7732-18-5 | 18.02 | As needed | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (100 mg, 0.412 mmol) in methanol (2 mL).
-
To this solution, add 1-adamantanemethylamine (100 mg, 0.606 mmol).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (150 mg, 0.708 mmol) to the reaction mixture in portions.
-
Continue stirring at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
Protocol 2: Difluoromethylation of the Formyl Group
This protocol describes the conversion of the aldehyde functionality in this compound to a difluoromethyl group, a common bioisosteric replacement for a hydroxyl or thiol group, which can improve metabolic stability and binding affinity.
Reaction Scheme:
A difluoromethylation reaction scheme.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 90484-53-0 | 243.05 | 5 g | 20.57 | 1.0 |
| Diethylaminosulfur trifluoride (DAST) | 38078-09-0 | 161.19 | 4.08 mL | 30.9 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 103 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed | - | - |
Procedure:
-
Dissolve this compound (5 g, 20.57 mmol) in anhydrous dichloromethane (103 mL) in a flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (4.08 mL, 30.9 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be used in the next step without further purification or purified by column chromatography.
Potential Future Reactions
While specific literature examples for the following reactions with this compound are not yet prevalent, its structure is highly amenable to these standard and powerful transformations in medicinal chemistry. The following diagrams illustrate the potential for Suzuki-Miyaura, Sonogashira, and Wittig reactions.
Potential synthetic transformations.
Conclusion
This compound is a key intermediate that provides medicinal chemists with a flexible platform for the synthesis of diverse and complex molecular architectures. The ability to perform selective transformations on its three distinct functional groups allows for the systematic exploration of structure-activity relationships, which is fundamental to the drug discovery process. The protocols provided herein serve as a practical guide for researchers looking to leverage the synthetic potential of this valuable precursor.
References
Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 3-bromo-4-formylbenzoate
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This palladium-catalyzed transformation is widely utilized in the pharmaceutical and materials science industries due to its high efficiency, mild reaction conditions, and remarkable tolerance of various functional groups.[2] Methyl 3-bromo-4-formylbenzoate is a valuable trifunctional building block. The aryl bromide moiety serves as an electrophilic partner in cross-coupling reactions, while the formyl and methyl ester groups are available for subsequent chemical modifications. This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Reaction Scheme
The general scheme involves the coupling of this compound with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base to form the corresponding biaryl product.
General Reaction Scheme for the Suzuki-Miyaura Coupling
Data Presentation
The following table outlines the reactants and reagents for a representative Suzuki-Miyaura coupling reaction on a 1.0 mmol scale.
| Component | Role | Molar Mass ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| This compound | Aryl Halide (Substrate) | 243.05 | 1.0 | 243 | 1.0 |
| Phenylboronic Acid | Organoboron Reagent | 121.93 | 1.2 | 146 | 1.2 |
| Pd(dppf)Cl₂ | Palladium Catalyst | 816.64 | 0.03 | 24.5 | 0.03 |
| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 2.0 | 276 | 2.0 |
| 1,4-Dioxane | Solvent | - | - | 8 mL | - |
| Water (degassed) | Solvent | - | - | 2 mL | - |
Experimental Protocol
This protocol details the procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials and Reagents:
-
This compound (≥97% purity)
-
Phenylboronic acid (≥97% purity)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane (anhydrous, ≥99.8%)
-
Deionized water
-
Argon or Nitrogen gas (high purity)
-
Standard glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Standard workup and purification supplies (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Detailed Procedure:
-
Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (243 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[3]
-
Solvent Addition and Degassing: Seal the flask with a rubber septum. Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.[4] Degas the resulting mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to ensure an inert atmosphere.[5][6]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), to the reaction mixture.
-
Reaction Execution: Place the flask in a pre-heated oil bath or heating mantle and heat the mixture to 90 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, methyl 4-formylbiphenyl-3-carboxylate.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[8] The key steps are oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the experimental protocol, from initial setup to final analysis of the product.
Caption: General experimental workflow for Suzuki cross-coupling.
References
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 3-bromo-4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of ligands and bases in the cross-coupling reactions of Methyl 3-bromo-4-formylbenzoate. This versatile building block, featuring both an electrophilic bromine atom and a reactive aldehyde, is a valuable starting material in the synthesis of complex molecules for pharmaceutical and materials science applications. The following sections outline established conditions for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by tabulated data and detailed experimental procedures.
General Considerations for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. For a substrate such as this compound, the presence of both an ester and an aldehyde functional group necessitates careful optimization to achieve high yields and avoid unwanted side reactions.
A general workflow for a typical cross-coupling reaction is outlined below. The process involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation (in the case of Suzuki coupling) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and concludes with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position.
Ligand and Base Selection
The choice of ligand and base is critical for an efficient Suzuki-Miyaura coupling. Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base plays a crucial role in the transmetalation step, activating the organoboron species.
Based on established protocols for similar aryl bromides, the following conditions are recommended as a starting point for the Suzuki-Miyaura coupling of this compound.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) |
| Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Toluene/H₂O | 80-110 | 12-24 |
| Arylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 12-24 |
| Arylboronic acid | Pd(dppf)Cl₂ (3-5) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 12-24 |
| Potassium Alkyltrifluoroborate | Pd(dppf)Cl₂ (3-5) | - | Cs₂CO₃ (2.0) | Dioxane/THF | 80-100 | 12-24 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
SPhos (if using Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Anhydrous toluene or dioxane
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., dioxane) and degassed water to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction enables the introduction of a variety of primary and secondary amines at the 3-position of this compound, providing access to a diverse range of derivatives.
Ligand and Base Selection
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a suitable palladium catalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base. The ligand plays a key role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.
For the Buchwald-Hartwig amination of this compound, the following conditions, derived from general protocols for aryl bromides, are recommended.[1]
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) |
| Primary or Secondary Amine | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | K₃PO₄ (2.0) | Dioxane or Toluene | 100 | 12-24 |
| Primary or Secondary Amine | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | Cs₂CO₃ (2.0) | Dioxane or Toluene | 100 | 12-24 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane or toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.) and the ligand (e.g., RuPhos, 0.02-0.04 eq.) to a dry reaction flask.
-
Add the anhydrous solvent (e.g., dioxane) and stir for a few minutes to form the active catalyst.
-
To this mixture, add this compound (1.0 eq.), the amine (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylamine.
References
Application Notes and Protocols for the Synthesis of Substituted Benzaldehydes using Methyl 3-bromo-4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of methyl 3-bromo-4-formylbenzoate as a versatile building block in the synthesis of a variety of substituted benzaldehydes. The strategic positioning of the bromo, formyl, and methyl ester functionalities allows for selective transformations, particularly through palladium-catalyzed cross-coupling reactions, to introduce diverse aryl, alkynyl, and amino moieties.
Introduction
This compound is a valuable trifunctional intermediate in organic synthesis. The presence of a bromine atom ortho to the formyl group and meta to the methyl ester allows for regioselective functionalization. This building block is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures. These reactions are cornerstones of modern synthetic chemistry, especially in the fields of medicinal chemistry and materials science, for the creation of novel compounds with desired biological or physical properties.[1][2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrO₃ | [3] |
| Molecular Weight | 243.05 g/mol | [3] |
| CAS Number | 90484-53-0 | [3] |
| Appearance | Solid | |
| IUPAC Name | This compound | [3] |
| SMILES | COC(=O)C1=CC(=C(C=C1)C=O)Br | [3] |
| InChIKey | OILDTPUIIUEPFL-UHFFFAOYSA-N | [3] |
Application 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4-formylbenzoates
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[5] In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
General Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Representative Reaction Conditions and Yields:
While specific examples for this compound are not abundant in the provided search results, the following table outlines typical conditions for Suzuki-Miyaura couplings of structurally similar aryl bromides.[4] These serve as a strong starting point for reaction optimization.
| Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (expected) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | >85 (expected) |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 24 | >80 (expected) |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | >88 (expected) |
Detailed Experimental Protocol (General):
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), the ligand (e.g., SPhos; 4 mol%), and the base (e.g., K₃PO₄; 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 5:1 ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-aryl-4-formylbenzoate.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Application 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-4-formylbenzoates
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[2][6][7] This reaction allows for the introduction of various alkynyl groups at the 3-position of this compound.
General Reaction Scheme:
Figure 3: General scheme for the Sonogashira coupling of this compound.
Representative Reaction Conditions and Yields:
The following table provides representative conditions for Sonogashira couplings of aryl bromides, which can be adapted for this compound.[6][8]
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | >90 (expected) |
| Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | DBU | DMF | 80 | 6 | >85 (expected) |
| 1-Hexyne | PdCl₂(MeCN)₂ (2.5) | CuI (5) | TMP | DMSO | rt | 18 | >80 (expected) |
| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | Toluene | 70 | 12 | >88 (expected) |
Detailed Experimental Protocol (General):
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2 mol%) and the copper(I) salt (e.g., CuI; 4 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the base (e.g., Et₃N), this compound (1.0 equiv), and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 4: Experimental workflow for the Sonogashira coupling reaction.
Application 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-4-formylbenzoates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This reaction is particularly useful for introducing primary and secondary amino groups at the 3-position of this compound. A protocol for the closely related Methyl 3-bromo-4-methylbenzoate provides a strong template for this transformation.[9]
General Reaction Scheme:
Figure 5: General scheme for the Buchwald-Hartwig amination of this compound.
Representative Reaction Conditions and Yields:
Based on the protocol for Methyl 3-bromo-4-methylbenzoate, the following conditions can be applied.[9]
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | >90 (expected) |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | >85 (expected) |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | >88 (expected) |
| Benzophenone imine (NH₃ surrogate) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 20 | >80 (expected) |
Detailed Experimental Protocol (General):
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃; 1 mol%), the phosphine ligand (e.g., XPhos; 2 mol%), and the base (e.g., NaOtBu; 1.5 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the anhydrous solvent (e.g., toluene) to the flask.
-
Amine Addition: Add the amine (1.2 equiv) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Figure 6: Experimental workflow for the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a highly useful and versatile starting material for the synthesis of a wide array of substituted benzaldehydes. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide efficient and modular routes to introduce aryl, alkynyl, and amino functionalities, respectively. The provided protocols, based on established methodologies for similar substrates, offer a solid foundation for researchers to develop and optimize synthetic routes towards novel compounds for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. This compound | C9H7BrO3 | CID 53419620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-bromo-4-formylbenzoate with Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Methyl 3-bromo-4-formylbenzoate with various organoboronic acids. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. While specific literature detailing the Suzuki-Miyaura coupling of this compound is not extensively available, the protocols and data presented here are based on well-established methodologies for similar substrates, particularly aryl bromides bearing electron-withdrawing groups.
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.
Data Presentation: A Framework for Comparison
To facilitate the systematic evaluation and optimization of the Suzuki-Miyaura reaction for this compound, it is crucial to maintain a structured record of experimental parameters and outcomes. The following table provides a template for summarizing quantitative data from various reaction conditions.
| Entry | Organoboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | [Insert experimental yield] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | [Insert experimental yield] |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF | 80 | 16 | [Insert experimental yield] |
| 4 | Naphthalene-1-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Na₂CO₃ (2.5) | DMF/H₂O (5:1) | 110 | 6 | [Insert experimental yield] |
Note: The data in this table is illustrative. Researchers should replace "[Insert experimental yield]" with their own results.
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound. This protocol should be considered a starting point and may require optimization for specific organoboronic acids and desired outcomes.
Materials and Reagents:
-
This compound
-
Organoboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], Potassium phosphate [K₃PO₄])
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran [THF], N,N-Dimethylformamide [DMF])
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction tube)
-
Magnetic stirrer and heating plate/mantle
-
Inert gas supply (Argon or Nitrogen)
Detailed Experimental Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, combine this compound (1.0 equivalent), the desired organoboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: To the flask, add the palladium catalyst (typically 1-5 mol%) and, if required, the phosphine ligand. The use of pre-catalysts that do not require a separate ligand is often convenient.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene and degassed water) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reactants (typically a 0.1 to 0.5 M concentration of the limiting reagent).
-
Reaction Execution: Place the reaction flask in a preheated oil bath or heating mantle set to the desired temperature (typically ranging from 80-110 °C). Stir the reaction mixture vigorously for the specified time (usually between 4 and 24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with Methyl 3-bromo-4-formylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for optimizing Suzuki coupling reactions involving Methyl 3-bromo-4-formylbenzoate.
Troubleshooting Guide
Low yields or reaction failures with this compound, an electron-deficient aryl bromide, can arise from several factors. The electron-withdrawing nature of the formyl and ester groups generally facilitates the oxidative addition step, which is often rate-determining for electron-rich aryl halides.[1][2] However, other issues can still impede the reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective Catalyst System: The selected palladium catalyst or ligand may not be optimal for this specific substrate. | - Screen Catalysts: While Pd(PPh₃)₄ is a common starting point, consider more specialized catalysts. For electron-deficient systems, catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[3] - Vary Ligand: If using a pre-catalyst, try different phosphine ligands to improve catalytic activity and stability. |
| Suboptimal Base/Solvent Combination: The choice of base and solvent is crucial for the transmetalation step and overall reaction rate.[4] | - Base Selection: Weaker bases like K₂CO₃ or K₃PO₄ are often effective in polar aprotic solvents like DMF.[4] For less polar solvents such as dioxane or THF, a stronger base like Cs₂CO₃ may be necessary.[5] - Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DMF) with water is common. Ensure the solvent system fully solubilizes all reactants. | |
| Catalyst Deactivation: Palladium(0) catalysts are sensitive to atmospheric oxygen, leading to the formation of inactive palladium species. | - Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture for an extended period.[5] - Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[6] | |
| Significant Byproduct Formation (e.g., Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid partner.[5] | - Rigorous Degassing: As mentioned above, ensure all oxygen is excluded from the reaction. - Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source can minimize the presence of Pd(II) species at the beginning of the reaction, which can contribute to homocoupling.[4] |
| Starting Material Consumed, but No Desired Product (Dehalogenation) | Side Reaction Dominates: The aryl bromide is being reduced instead of coupled. This can be influenced by the base, ligand, and solvent. | - Optimize Reaction Conditions: High temperatures and long reaction times can sometimes promote dehalogenation.[1] Try lowering the temperature or shortening the reaction time. - Choice of Base and Ligand: Certain bases and ligands can favor dehalogenation pathways. Screening different combinations may be necessary. |
| Inconsistent Results | Impure Reagents or Solvents: The quality of the starting materials, base, and solvents is critical for reproducibility. | - Use High-Purity Reagents: Ensure the aryl bromide, boronic acid, base, and solvents are of high purity and anhydrous where specified. - Proper Storage: Store sensitive reagents, especially the palladium catalyst and ligands, under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing, even though it's an electron-deficient aryl bromide?
A1: While the electron-withdrawing groups on this compound should facilitate oxidative addition, other factors can lead to reaction failure.[1][2] These include an inappropriate catalyst-ligand system, suboptimal base or solvent, the presence of oxygen leading to catalyst deactivation, or the occurrence of side reactions like protodeboronation of the boronic acid.[4][5]
Q2: What is the best catalyst to use for this specific substrate?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid coupling partner. However, for electron-deficient aryl bromides, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands often provide good results.[3] It is recommended to screen a few different catalyst systems to find the most effective one for your reaction.
Q3: How can I minimize the homocoupling of my boronic acid?
A3: Homocoupling is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst.[1][5] To minimize this side reaction, it is crucial to rigorously degas all solvents and the reaction mixture and to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the experiment.[5][6]
Q4: I am observing the debromination of my starting material. What causes this and how can I prevent it?
A4: Dehalogenation, or debromination in this case, is a side reaction where the bromine atom is replaced by a hydrogen atom.[1] This can be influenced by high reaction temperatures, prolonged reaction times, and the specific combination of base, ligand, and solvent used.[1] To prevent this, you can try lowering the reaction temperature, monitoring the reaction closely to avoid unnecessarily long reaction times, and screening different bases and ligands.
Q5: Is it necessary to use a glovebox for setting up the reaction?
A5: While a glovebox provides the best conditions for excluding oxygen, it is not always necessary. You can use standard Schlenk line techniques to achieve an inert atmosphere. This involves using flame-dried glassware and performing several cycles of evacuating the reaction vessel and backfilling with an inert gas like argon or nitrogen.[6]
Data on Reaction Parameter Optimization
The following table provides a summary of expected trends in reaction yield based on the variation of key parameters for the Suzuki coupling of electron-deficient aryl bromides like this compound. The specific yields are illustrative and will vary depending on the boronic acid used.
| Parameter | Condition | Expected Yield | Rationale |
| Catalyst | Pd(PPh₃)₄ | Moderate | A standard, but potentially less effective catalyst for this substrate. |
| Pd(OAc)₂ / SPhos | High to Excellent | A bulky, electron-rich ligand that can improve catalyst stability and activity.[5] | |
| Pd₂(dba)₃ / XPhos | High to Excellent | Another effective bulky phosphine ligand for challenging couplings.[3] | |
| Base | K₂CO₃ | Moderate to High | A common and effective base, particularly in polar aprotic solvents.[5] |
| Cs₂CO₃ | High to Excellent | Often provides higher yields but is more costly.[5] | |
| K₃PO₄ | High | A strong base that can be effective, especially with sterically hindered substrates.[3] | |
| Solvent | Toluene/H₂O | Moderate to High | A common biphasic system. |
| Dioxane/H₂O | High to Excellent | Often provides good solubility for a wide range of substrates.[5] | |
| DMF | Moderate to High | Can aid in the solubility of starting materials.[5] | |
| Temperature | 80 °C | Moderate to High | A good starting temperature for many Suzuki couplings. |
| 100 °C | High to Excellent | Higher temperatures can increase the reaction rate, but may also promote side reactions. |
Detailed Experimental Protocol
This is a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be required.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inerting the Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe under a positive pressure of inert gas.
-
Catalyst Addition: Add the palladium catalyst and, if separate, the ligand to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
Technical Support Center: Heck Coupling of Methyl 3-bromo-4-formylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Heck coupling of "Methyl 3-bromo-4-formylbenzoate".
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Heck coupling of this compound?
A1: The most common side reactions include homocoupling of the aryl bromide, isomerization of the resulting alkene product, and reactions involving the aldehyde functionality. Due to the presence of the ortho-formyl group, specific side reactions such as decarbonylation, Cannizzaro reaction, and aldol condensation can also occur under certain conditions.
Q2: How can I minimize the formation of homocoupling byproducts?
A2: Homocoupling of the aryl halide can be suppressed by optimizing reaction conditions. Lowering the reaction temperature, using the appropriate ligand-to-palladium ratio (typically 2:1 for monodentate phosphines), and ensuring slow addition of the palladium catalyst can help minimize this side reaction.
Q3: What causes alkene isomerization and how can it be prevented?
A3: Alkene isomerization is often promoted by the palladium-hydride intermediate formed during the catalytic cycle. This can be minimized by using less polar solvents or by the addition of halide salts like lithium chloride (LiCl) to the reaction mixture.
Q4: Can the formyl group of this compound interfere with the Heck coupling reaction?
A4: Yes, the formyl group can be sensitive to the reaction conditions. Under the basic conditions of the Heck reaction, aromatic aldehydes lacking alpha-hydrogens, such as in your substrate, can undergo the Cannizzaro reaction, leading to a disproportionation into the corresponding alcohol and carboxylic acid.[1][2] Additionally, at elevated temperatures, decarbonylation of the aldehyde to form methyl 3-bromobenzoate is a possibility. Aldol condensation is another potential side reaction, especially if the reaction conditions are not carefully controlled.
Q5: What is a general starting point for the reaction conditions for the Heck coupling of this substrate?
A5: A general starting point would be to use a palladium(II) acetate [Pd(OAc)₂] catalyst with a phosphine ligand like triphenylphosphine (PPh₃) in a polar aprotic solvent such as DMF or NMP. An inorganic base like potassium carbonate (K₂CO₃) is commonly employed. Reaction temperatures typically range from 80 to 140 °C. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Heck Product
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a reliable precatalyst. The active Pd(0) species is typically generated in-situ from a Pd(II) precursor. Ensure conditions are suitable for this reduction. |
| Inappropriate Ligand | The choice of ligand is critical. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands can be effective. Screen different ligands such as P(o-tol)₃ or bulky N-heterocyclic carbenes (NHCs). |
| Suboptimal Base | The base should be strong enough to facilitate the reaction but not so strong as to promote side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often good choices. The solubility of the base in the reaction solvent is also important. |
| Incorrect Reaction Temperature | High temperatures can lead to catalyst decomposition and side reactions, while low temperatures may result in slow or incomplete conversion. Optimize the temperature for your specific system. |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure all solvents and reagents are properly degassed and the reaction is maintained under an inert atmosphere. |
Issue 2: Formation of Significant Amounts of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling Product (Biphenyl derivative) | High reaction temperature; incorrect palladium-to-ligand ratio. | Lower the reaction temperature. Optimize the palladium-to-ligand ratio (a 1:2 ratio is a good starting point for monodentate phosphines). |
| Alkene Isomerization | Formation and persistence of a palladium-hydride intermediate. | Use a less polar solvent. Add a halide salt such as LiCl. |
| Decarbonylation Product (Methyl 3-bromobenzoate) | High reaction temperatures. | Reduce the reaction temperature. Screen different palladium catalysts and ligands that may favor the desired coupling over decarbonylation. |
| Cannizzaro Reaction Products (Alcohol and Carboxylic Acid) | Strongly basic conditions and presence of water. | Use a weaker, non-hydroxide base (e.g., K₂CO₃, Et₃N). Ensure anhydrous reaction conditions. |
| Aldol Condensation Products | Basic conditions and potential for self-condensation of the aldehyde-containing product. | Use a sterically hindered base. Optimize the reaction time to minimize the exposure of the product to basic conditions. |
Data Presentation
The following table summarizes potential side reactions and provides hypothetical quantitative data based on typical observations in related systems. Actual yields will vary depending on the specific reaction conditions.
| Side Reaction | Side Product Structure | Typical Yield Range (%) | Conditions Favoring Formation |
| Homocoupling | Methyl 4,4'-diformyl-[1,1'-biphenyl]-3,3'-dicarboxylate | 5 - 20 | High temperature, low ligand concentration |
| Decarbonylation | Methyl 3-bromobenzoate | < 10 | High temperature (>140 °C) |
| Cannizzaro Reaction | Methyl 3-bromo-4-(hydroxymethyl)benzoate and 3-bromo-4-carboxybenzoic acid methyl ester | 5 - 15 | Strong bases (e.g., NaOH, KOH), presence of water |
| Aldol Condensation | Dimeric condensation products | < 5 | Prolonged reaction times under basic conditions |
Experimental Protocols
General Protocol for Heck Coupling of this compound with Styrene
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (5 mL) and styrene (1.2 mmol) to the flask via syringe under the inert atmosphere.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the Heck coupling reaction and potential side reactions.
Caption: The catalytic cycle of the Heck reaction.
References
Purification of "Methyl 3-bromo-4-formylbenzoate" reaction products by column chromatography
Technical Support Center: Purification of Methyl 3-bromo-4-formylbenzoate
This guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of this compound, aimed at researchers in the chemical and pharmaceutical sciences.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification process in a question-and-answer format.
Q1: What is the recommended stationary phase for the purification of this compound? A1: The standard and most effective stationary phase for this compound is silica gel (60 Å, 230-400 mesh). Its polarity is well-suited for separating the moderately polar this compound from both non-polar and more polar impurities.
Q2: Which mobile phase (eluent) system should I use? A2: A mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate is highly effective. The ideal ratio depends on the specific impurities in your crude product. A good starting point for method development is a 9:1 or 4:1 hexanes:ethyl acetate (v/v) mixture, gradually increasing the polarity as the column runs. A gradient elution from 100% hexanes to a 3:2 mixture can also be effective for separating a range of impurities.[1]
Q3: My product appears to be degrading or streaking on the column. What is happening and how can I fix it? A3: Aldehydes like this compound can be sensitive to the acidic nature of standard silica gel, which can cause degradation or streaking.[2] To prevent this, you can:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine (v/v) to neutralize the acidic sites on the silica surface.[2]
-
Use an Alternative Stationary Phase: Neutral alumina can be a suitable alternative for acid-sensitive compounds.[2]
-
Minimize Contact Time: Use flash chromatography with positive pressure to accelerate the separation and reduce the time the compound spends on the column.[2]
Q4: The product is not eluting from the column, or is eluting very slowly. A4: This indicates that the mobile phase is not polar enough to move the compound down the column. To resolve this, gradually increase the polarity of your eluent. For example, if you started with a 9:1 hexanes:ethyl acetate mixture, you can switch to 4:1, then 2:1, and so on. It is crucial to only change the ratio of the two solvents you are using.[3]
Q5: The product is eluting too quickly, resulting in poor separation from impurities. A5: This happens when the mobile phase is too polar. You should decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes). If your Thin Layer Chromatography (TLC) analysis shows an Rf value significantly higher than 0.4, the eluent is likely too polar for good separation.[2][3] An ideal Rf value for column chromatography is typically between 0.2 and 0.4.
Q6: I'm seeing cracks in my silica bed. Why did this happen? A6: Cracks or channels in the silica bed lead to poor separation because the sample will travel through these cracks instead of interacting with the stationary phase. This is typically caused by:
-
Improper Packing: Ensure the silica gel is packed as a uniform slurry without any air bubbles.[4]
-
Running the Column Dry: Never let the solvent level fall below the top of the silica bed.[2][5]
-
Rapid Polarity Changes: Drastically changing the solvent polarity during the run can generate heat and cause cracking.[5]
Q7: My column is running very slowly or is completely blocked. A7: A blocked column can be caused by several factors:
-
Precipitation: The crude sample may have precipitated at the top of the column if it is not fully soluble in the mobile phase.[6] It is best to dissolve the sample in a minimal amount of the mobile phase or use the dry loading technique.[3][7]
-
Particulates: The crude sample may contain solid particulates. Filtering the sample before loading can prevent this.[6]
-
Overloading: Loading too much sample can clog the column.[6]
Data Presentation
The table below summarizes typical parameters for the purification of this compound.
| Parameter | Recommended Specification | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderate polarity compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate (Gradient) | Start with low polarity (e.g., 19:1) and gradually increase ethyl acetate concentration.[1] |
| Optimal Rf (TLC) | 0.2 - 0.4 | An Rf in this range in the starting eluent usually provides good separation.[8] |
| Loading Method | Dry Loading or Wet Loading | Dry loading is preferred for samples with poor solubility in the mobile phase.[7] |
| Detection Method | UV light (254 nm) | The aromatic ring allows for easy visualization on TLC plates.[2] |
| Expected Outcome | Crystalline solid | The pure compound is a crystalline solid.[9] |
Experimental Protocol: Flash Column Chromatography
This protocol details the purification of this compound.
1. Preparation of the Mobile Phase:
-
Prepare a series of mobile phases with varying polarities, such as 19:1, 9:1, and 4:1 mixtures of hexanes and ethyl acetate.
-
Thoroughly mix the solvents for each ratio and degas if using an automated chromatography system.
2. Column Packing (Slurry Method):
-
Select a glass column of an appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar mobile phase (e.g., 19:1 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[4]
-
Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed from disturbance.[7]
-
Wash the column by passing 2-3 column volumes of the initial mobile phase through the packed silica, ensuring the solvent level never drops below the top layer of sand.[5]
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary). Using a pipette, carefully apply the solution to the top of the silica gel.[7]
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 10-20 times the mass of the sample) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[7]
4. Elution and Fraction Collection:
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Apply gentle positive pressure (e.g., using a pump or inert gas) to begin the elution process.
-
Collect the eluent in appropriately sized test tubes or flasks.
-
If separation is slow or the compound is not moving, gradually increase the polarity of the mobile phase (e.g., switch from 19:1 to 9:1 hexanes:ethyl acetate).
5. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate using a suitable mobile phase (e.g., 4:1 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm).[2]
-
Combine the fractions that contain only the pure product spot.
6. Product Isolation:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
The following diagram illustrates a troubleshooting workflow for common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. Rookie Mistakes [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. reddit.com [reddit.com]
- 9. This compound CAS#: 90484-53-0 [m.chemicalbook.com]
Technical Support Center: Synthesis of Methyl 3-bromo-4-formylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of "Methyl 3-bromo-4-formylbenzoate" reactions. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to navigate potential challenges during the synthesis process.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common indirect synthesis route involving a dibromomethyl intermediate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | Incomplete hydrolysis of the dibromomethyl intermediate: The conversion of the dibromomethyl group to the aldehyde may not have gone to completion. | - Reaction Time: Ensure the hydrolysis reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS). - Silver Nitrate Activity: Use freshly purchased or properly stored silver nitrate, as its activity can diminish over time. Ensure it is protected from light during the reaction. - Purity of Intermediate: Impurities in the methyl 3-bromo-4-(dibromomethyl)benzoate can interfere with the hydrolysis. Purify the intermediate by column chromatography if necessary. |
| Presence of Multiple Spots on TLC After Reaction | Incomplete Reaction: Starting material or intermediates may still be present. Side Reactions: Formation of byproducts due to reaction conditions. | - Monitor Reaction: Use TLC to track the consumption of the starting material. If the reaction has stalled, consider adding more reagent or extending the reaction time. - Purification: If multiple products are formed, careful purification by silica gel column chromatography is necessary. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane) to achieve optimal separation. |
| Product is an Off-White or Yellowish Solid | Residual Impurities: The presence of colored impurities from the reaction or degradation. | - Recrystallization: Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain a white solid. - Activated Carbon: Treatment with a small amount of activated carbon during the workup or before recrystallization can help remove colored impurities. |
| Difficulty in Isolating the Product | Product Loss During Workup: The product may be partially soluble in the aqueous layers during extraction. Filtration Issues: Fine precipitates of silver salts can make filtration difficult. | - Extraction: Ensure thorough extraction from the aqueous phase with a suitable organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3 times). - Filtration Aid: Use a pad of celite or another filter aid to facilitate the removal of fine silver salts. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for synthesizing this compound?
A1: A common and effective method is the hydrolysis of methyl 3-bromo-4-(dibromomethyl)benzoate. This precursor can be synthesized from methyl 3-bromo-4-methylbenzoate through radical bromination. The hydrolysis is typically achieved using silver nitrate in an acetone/water mixture.[1] This multi-step approach is often preferred over direct bromination of methyl 4-formylbenzoate due to challenges in controlling regioselectivity.
Q2: Why is direct bromination of methyl 4-formylbenzoate not the preferred method?
A2: Direct electrophilic bromination of methyl 4-formylbenzoate is challenging due to the directing effects of the substituents on the benzene ring. Both the formyl group (-CHO) and the methoxycarbonyl group (-COOCH3) are deactivating and meta-directing. In methyl 4-formylbenzoate, these groups are in a para position to each other. The methoxycarbonyl group at position 1 will direct an incoming electrophile (like Br+) to position 3, while the formyl group at position 4 will direct it to position 2. This can lead to a mixture of constitutional isomers, making the purification of the desired product, this compound, difficult and reducing the overall yield.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The synthesis involves several hazardous materials and procedures. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling bromine or N-bromosuccinimide (NBS) with extreme care as they are corrosive and toxic.
-
Silver nitrate can cause staining and is a strong oxidizing agent.
-
Organic solvents used are flammable and should be handled away from ignition sources.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediates, and the final product. The spots can be visualized under UV light. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocols
Synthesis of this compound from Methyl 3-bromo-4-(dibromomethyl)benzoate[1]
This protocol details the hydrolysis of the dibromomethyl intermediate to the final aldehyde product.
Materials:
-
Methyl 3-bromo-4-(dibromomethyl)benzoate
-
Acetone
-
Water
-
Silver nitrate (AgNO₃)
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Ethyl acetate
-
Brine (saturated NaCl solution)
-
Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Dissolve methyl 3-bromo-4-(dibromomethyl)benzoate (e.g., 32.0 g, 65.3 mmol) in acetone (400 mL).
-
Add a solution of silver nitrate (33.3 g, 196 mmol) in water (100 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour, protecting it from light by wrapping the flask in aluminum foil.
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Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the precipitated silver salts by filtration through a pad of celite.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with brine, saturated sodium bicarbonate solution, and water.
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Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 0-20%) to afford this compound as a white solid. An 80% yield has been reported for this step.[1]
Data Presentation
Table 1: Summary of a Reported Synthesis of this compound [1]
| Parameter | Value |
| Starting Material | Methyl 3-bromo-4-(dibromomethyl)benzoate |
| Reagents | Silver nitrate, Acetone, Water |
| Reaction Time | 1 hour |
| Temperature | Room Temperature |
| Yield | 80% |
| Purification Method | Silica gel column chromatography |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Work-up Procedure for "Methyl 3-bromo-4-formylbenzoate" Reactions
Welcome to the technical support center for the synthesis and work-up of Methyl 3-bromo-4-formylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities depend on the synthetic route but can include:
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Unreacted starting materials: Such as Methyl 3-bromo-4-methylbenzoate or Methyl 3-bromo-4-(dibromomethyl)benzoate.
-
Over-brominated or under-brominated species: If the synthesis involves benzylic bromination.
-
3-bromo-4-formylbenzoic acid: Formed by the hydrolysis of the methyl ester during work-up or if the starting material was the carboxylic acid and esterification was incomplete.
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Succinimide: If N-bromosuccinimide (NBS) is used as a brominating agent.
Q2: My final product shows a broad melting point. What is the likely cause?
A2: A broad or depressed melting point is a primary indicator of impurities in your final product. The presence of residual solvents, unreacted starting materials, or side products can disrupt the crystalline lattice of the pure compound. We recommend further purification by column chromatography or recrystallization. The reported melting point for this compound is in the range of 76.8-77.6°C.[1]
Q3: Can I use recrystallization to purify crude this compound?
A3: Yes, recrystallization can be an effective purification method. The choice of solvent is critical. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvent systems for similar compounds include ethyl acetate/hexanes or ethanol/water. To minimize product loss, use the minimum amount of hot solvent required to dissolve the crude product and allow for slow cooling to promote the formation of pure crystals.
Q4: What are the recommended analytical techniques to check the purity of the final product?
A4: The purity of this compound can be effectively assessed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify any organic impurities. The expected ¹H NMR signals for the product are around 10.26 ppm (aldehyde proton), 8.23 ppm, 8.08 ppm, 7.97 ppm (aromatic protons), and 3.91 ppm (methyl ester protons).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the work-up of your this compound synthesis.
Problem 1: Presence of Acidic Impurities (e.g., 3-bromo-4-formylbenzoic acid)
-
Symptom: Oily product that is difficult to crystallize, or analytical data (e.g., NMR) shows the presence of a carboxylic acid.
-
Cause: Hydrolysis of the methyl ester group during an aqueous work-up, especially if conditions are basic or acidic for a prolonged period.
-
Solution:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurity into its water-soluble sodium salt.
-
Separation: Gently agitate the separatory funnel, venting frequently to release any CO₂ produced. Allow the layers to separate and remove the aqueous layer.
-
Repeat: Repeat the washing step to ensure complete removal of the acid.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual salts and aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Problem 2: Incomplete Reaction - Presence of Starting Material
-
Symptom: Analytical data (TLC, NMR, GC-MS) shows a significant amount of the starting material (e.g., Methyl 3-bromo-4-(dibromomethyl)benzoate).
-
Cause: Insufficient reaction time, incorrect reaction temperature, or inactive reagents.
-
Solution:
-
Reaction Monitoring: Before starting the work-up, ensure the reaction has gone to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC).
-
Purification: If the starting material is present in the crude product, purification via silica gel column chromatography is typically the most effective method to separate the product from the less polar starting material. An eluent system such as a gradient of ethyl acetate in hexane is often effective.[1]
-
Problem 3: Formation of an Oily or Gummy Product Instead of a Crystalline Solid
-
Symptom: The final product after solvent removal is a persistent oil or gum and does not solidify.
-
Cause: This is often due to the presence of impurities that inhibit crystallization. Residual solvent can also contribute to this issue.
-
Solution:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum for an extended period.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or pentane. This can help to wash away soluble impurities and encourage the product to solidify.
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Purification: If trituration is unsuccessful, the product will likely require purification by column chromatography as described in the previous section.
-
Data Presentation
The following table summarizes the quantitative data for a known synthetic route to this compound.
| Parameter | Route 1: Hydrolysis of Dibromomethyl Precursor |
| Starting Material | Methyl 3-bromo-4-(dibromomethyl)benzoate |
| Reagents | Silver nitrate (AgNO₃), Acetone, Water |
| Reaction Time | 1 hour |
| Reaction Temperature | Room Temperature |
| Work-up Procedure | Filtration, Extraction with Ethyl Acetate, Washes with Brine and NaHCO₃ |
| Purification Method | Silica Gel Column Chromatography |
| Yield | 80%[1] |
| Purity | Confirmed by ¹H NMR and LC/MS[1] |
| Final Product Form | White solid[1] |
Experimental Protocols
Key Experiment: Hydrolysis of Methyl 3-bromo-4-(dibromomethyl)benzoate[1]
This protocol describes the conversion of the dibromomethyl group to an aldehyde.
-
Reaction Setup: In a round-bottom flask protected from light, dissolve Methyl 3-bromo-4-(dibromomethyl)benzoate (1.0 eq) in a mixture of acetone and water.
-
Reagent Addition: To the stirred solution, add silver nitrate (AgNO₃, 3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Work-up - Filtration: Upon completion, filter the reaction mixture to remove the precipitated silver salts.
-
Work-up - Extraction: Dilute the filtrate with ethyl acetate and transfer it to a separatory funnel.
-
Work-up - Washes: Wash the organic layer sequentially with brine, a saturated aqueous solution of sodium bicarbonate, and finally with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient eluent of ethyl acetate in hexane (e.g., 0-20%) to afford pure this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the work-up of this compound.
References
Troubleshooting low conversion rates with "Methyl 3-bromo-4-formylbenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-bromo-4-formylbenzoate. The content is designed to address common issues encountered during experiments that may lead to low conversion rates and other undesired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has three primary reactive sites: the aldehyde (formyl) group, the aryl bromide, and the methyl ester. The aldehyde is susceptible to nucleophilic attack and oxidation/reduction. The aryl bromide is a key handle for cross-coupling reactions. The methyl ester can undergo hydrolysis under acidic or basic conditions. The bromine atom at the 3-position and the formyl group at the 4-position sterically and electronically influence the reactivity of these sites.
Q2: How does the substitution pattern of this compound affect its reactivity in cross-coupling reactions?
A2: The bromine atom is ortho to the methyl ester and meta to the electron-withdrawing formyl group. This electronic arrangement makes the aryl bromide moderately reactive in typical palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions. However, steric hindrance from the adjacent methyl ester can sometimes necessitate the use of bulky phosphine ligands to achieve high conversion rates.
Q3: What are the common impurities found in commercial batches of this compound?
A3: Common impurities can include the starting materials from its synthesis, such as 3-bromo-4-methylbenzoic acid, or byproducts like the corresponding carboxylic acid (from ester hydrolysis) or benzyl alcohol (from over-reduction). It is crucial to check the purity of the starting material by NMR or melting point before use.
Q4: What are the recommended storage conditions for this compound?
A4: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dark place to minimize light-induced oxidation of the aldehyde group. For long-term storage, refrigeration is recommended.
Troubleshooting Guides for Low Conversion Rates
This section provides detailed troubleshooting for common reactions involving this compound.
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to overcome potential steric hindrance. Ensure the precatalyst is properly activated to Pd(0). |
| Inefficient Transmetalation | Use a strong, anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. A slight excess of the boronic acid (1.2-1.5 equivalents) can compensate for some loss. |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction vessel using techniques like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen). |
| Low Reaction Temperature | Optimize the reaction temperature. While typical Suzuki couplings run at 80-110 °C, some challenging substrates may require higher temperatures. |
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Bubble argon through the solution for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and ligand (if required).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reductive Amination
Issue: Incomplete conversion to the desired amine, with significant imine intermediate remaining.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Ineffective Reducing Agent | Sodium triacetoxyborohydride (STAB) is generally effective and mild. If issues persist, consider pre-forming the imine before adding a stronger reducing agent like NaBH₄, but be mindful of potential aldehyde reduction. |
| Imine Hydrolysis | Ensure anhydrous reaction conditions. Molecular sieves can be added to scavenge water formed during imine formation. |
| Steric Hindrance | The ortho-bromo group may slightly hinder the approach of the amine. Using a small amount of an acid catalyst (e.g., acetic acid) can promote imine formation. |
| Competitive Aldehyde Reduction | If using NaBH₄, add it at a low temperature (0 °C) after imine formation is complete to minimize direct reduction of the starting aldehyde. |
-
To a round-bottom flask, add this compound (1.0 mmol), the primary or secondary amine (1.1 mmol), and anhydrous dichloromethane (DCM, 10 mL).
-
Add a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation (monitor by TLC).
-
Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise.
-
Stir the reaction at room temperature until the imine is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Wittig Reaction
Issue: Low yield of the desired alkene product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Ylide Formation | Ensure the use of a strong, fresh base (e.g., n-BuLi, NaH) and anhydrous conditions for the deprotonation of the phosphonium salt. |
| Ylide Instability | Prepare the ylide in situ and use it immediately, especially for non-stabilized ylides. |
| Low Aldehyde Reactivity | While generally reactive, steric hindrance from the ortho-bromo group could slow the reaction. Gentle heating may be required. |
| Side Reactions | Ensure the absence of water, which can quench the ylide. Use freshly purified aldehyde to avoid byproducts from its degradation. |
-
To a flame-dried, two-necked flask under argon, add the phosphonium salt (1.1 mmol) and anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic color of the ylide should appear.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF.
-
Cool the ylide solution to 0 °C and slowly add the aldehyde solution via cannula.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to separate the alkene from triphenylphosphine oxide.
Technical Support Center: Reactivity of Methyl 3-bromo-4-formylbenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the influence of solvents on the reactivity of Methyl 3-bromo-4-formylbenzoate. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to facilitate the successful use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of the aldehyde group in this compound?
The aldehyde group is susceptible to various reactions, and the solvent plays a crucial role in modulating its reactivity. For nucleophilic additions, such as in reductive amination or Wittig-type reactions, the solvent's ability to solvate the reactants and intermediates is key. Polar aprotic solvents like THF, DCM, or DCE are often employed for reactions sensitive to protic sources, such as those using sodium triacetoxyborohydride.[1][2] In contrast, protic solvents like methanol or ethanol are commonly used for reductions with sodium borohydride, as they can participate in the reaction mechanism.[2][3]
Q2: What is the impact of solvent selection on Suzuki-Miyaura coupling reactions with this compound?
In Suzuki-Miyaura couplings, the solvent system is critical for dissolving the reactants and the base, and for stabilizing the palladium catalyst.[4] A mixture of an organic solvent and water is often used. Common organic solvents include toluene, THF, and 1,4-dioxane. The aqueous phase, often containing a base like sodium or potassium carbonate, is necessary to activate the boronic acid.[4] For substrates with poor solubility, solvents like DMF can be beneficial; however, care must be taken as DMF can sometimes lead to side reactions at higher temperatures.
Q3: Can the ester group in this compound be hydrolyzed during reactions, and how can this be prevented?
Yes, the methyl ester is sensitive to basic conditions, especially in the presence of water and at elevated temperatures, which can lead to hydrolysis to the corresponding carboxylic acid. This is a common issue in reactions like the Suzuki-Miyaura coupling that often employ aqueous bases.[5] To minimize hydrolysis, one can use milder bases such as potassium fluoride (KF) or potassium phosphate (K₃PO₄).[4][5] Alternatively, performing the reaction under anhydrous conditions with a non-aqueous base and a suitable palladium catalyst system can prevent ester cleavage.
Q4: Are there specific storage and handling recommendations for this compound related to solvent use?
This compound should be stored in a cool, dry place away from moisture. When preparing for a reaction, it is crucial to use anhydrous solvents if the reaction is moisture-sensitive (e.g., using organometallic reagents or certain hydrides). Traces of water in solvents can lead to undesired side reactions or decomposition of reagents.
Troubleshooting Guides
Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete imine formation: The initial condensation between the aldehyde and the amine may be slow or unfavorable in the chosen solvent. | Consider adding a catalytic amount of a weak acid like acetic acid to promote imine formation, especially when using less reactive amines. Ensure the solvent is compatible with both the imine formation and the reducing agent. |
| Decomposition of reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to protic solvents like methanol.[1][2] | Use anhydrous aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) when using NaBH(OAc)₃.[1][2] | |
| Reduction of the aldehyde: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde before imine formation is complete.[2] | When using NaBH₄, allow sufficient time for imine formation before adding the reducing agent. Common solvents for this two-step approach are methanol or ethanol.[2] | |
| Formation of dialkylated amine byproduct | Excessive reactivity of the primary amine product: The newly formed secondary amine can react with another molecule of the aldehyde. | This is more common with primary amines. A stepwise procedure involving initial imine formation followed by reduction can sometimes mitigate this.[6] |
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low yield of coupled product | Poor solubility of reactants: The starting material or the boronic acid may not be fully dissolved in the chosen solvent system. | Try a different solvent mixture. Toluene/water, THF/water, or dioxane/water are common starting points. For poorly soluble substrates, DMF can be effective, but monitor for side reactions.[5] |
| Catalyst deactivation: The palladium catalyst can be sensitive to impurities or incompatible solvents. | Ensure solvents are properly degassed to remove oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid. | |
| Hydrolysis of the methyl ester | Basic reaction conditions: The use of strong aqueous bases can lead to the saponification of the ester. | Use a milder base like K₃PO₄ or KF.[4][5] Alternatively, explore anhydrous Suzuki coupling conditions. |
| Debromination (hydrodehalogenation) | Presence of hydride sources: Impurities in the solvent or reagents can lead to the reduction of the C-Br bond. | Use high-purity, anhydrous solvents and ensure the base is free of contaminants. |
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
| Problem | Potential Cause | Suggested Solution |
| Low yield of alkene | Decomposition of the ylide: The phosphorus ylide can be quenched by protic solvents like water or alcohols. | Use anhydrous ethereal solvents such as THF or diethyl ether.[7][8] |
| Poor solubility of the phosphonium salt: The precursor to the ylide may not be soluble in the solvent used for its formation. | Polar solvents may be needed for the formation of the phosphonium salt, which is then isolated before ylide generation in an anhydrous solvent.[7] | |
| Unfavorable stereoselectivity (E/Z mixture) | Reaction conditions: The solvent, base, and temperature can influence the stereochemical outcome of the reaction.[9][10] | For HWE reactions, conditions can be tuned to favor the E-alkene.[10] The choice of base and the presence of certain metal salts can significantly impact the E/Z ratio.[10] |
Quantitative Data Summary
Table 1: Solvent and Reagent Combinations for Reactions of this compound and Related Compounds
| Reaction Type | Reagent(s) | Solvent(s) | Comments |
| Reductive Amination | Amine, Sodium triacetoxyborohydride | Methanol | A specific patent describes this reaction proceeding in methanol.[11] |
| Amine, Sodium triacetoxyborohydride | Dichloromethane (DCM) | General protocols for reductive amination with NaBH(OAc)₃ often recommend anhydrous aprotic solvents like DCM or DCE.[1][2] | |
| Amine, Sodium cyanoborohydride | Methanol, Acetic Acid | A patent describes this reaction with NaBH₃CN in a mixture of methanol and acetic acid. | |
| Aldehyde Modification | Diethylaminosulfur trifluoride (DAST) | Dichloromethane (DCM) | A patent reports the conversion of the formyl group in anhydrous DCM. |
| Aldehyde Reduction | Sodium borohydride (NaBH₄) | Methanol, Ethanol | Protic solvents are standard for NaBH₄ reductions of aldehydes. The rate of reduction is generally faster in methanol than in ethanol or isopropanol.[3] |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Toluene/H₂O, THF/H₂O, Dioxane/H₂O, DMF | These are common solvent systems for Suzuki couplings. The choice depends on substrate solubility and base compatibility. |
| Wittig Reaction | Phosphorus ylide | Tetrahydrofuran (THF), Diethyl ether | Anhydrous ethereal solvents are standard to prevent quenching of the ylide.[7] |
| Horner-Wadsworth-Emmons | Phosphonate ester, Base | Tetrahydrofuran (THF), Dimethoxyethane (DME) | Aprotic ethereal solvents are typically used.[8] |
Experimental Protocols & Visualizations
General Workflow for Reductive Amination
The following diagram illustrates a typical workflow for the reductive amination of this compound.
Caption: General workflow for reductive amination.
Detailed Protocol: Reductive Amination in Methanol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.2 eq.) in methanol.
-
Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Logical Relationship of Solvent Properties on Reactivity
The following diagram illustrates how different solvent properties can influence the outcome of reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. orgosolver.com [orgosolver.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Synthesis of Methyl 3-bromo-4-formylbenzoate: An NMR Spectroscopy Comparison Guide
For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of chemical intermediates are paramount. This guide provides a comparative analysis for the validation of "Methyl 3-bromo-4-formylbenzoate" synthesis via Nuclear Magnetic Resonance (NMR) spectroscopy, offering a clear comparison with a potential alternative synthesis and supporting experimental data.
The targeted synthesis of this compound, a valuable building block in medicinal chemistry, necessitates rigorous analytical confirmation. This guide outlines a common synthetic route and presents the expected ¹H and ¹³C NMR spectral data for the starting material, the desired product, and a potential byproduct, enabling clear identification and purity assessment.
Synthetic Pathway and Alternative Considerations
A prevalent method for the synthesis of this compound involves the electrophilic bromination of methyl 4-formylbenzoate. This reaction is typically carried out using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of an acid catalyst.
An alternative, though less direct, synthetic approach could involve the oxidation of a corresponding bromo-substituted toluene derivative. However, this multi-step process often requires harsher conditions and can lead to a wider array of byproducts, making the direct bromination of the commercially available methyl 4-formylbenzoate a more efficient and common strategy.
Experimental Protocol: Bromination of Methyl 4-formylbenzoate
The following protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Methyl 4-formylbenzoate
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve methyl 4-formylbenzoate (1.0 eq) in dichloromethane.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the solution.
-
Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
NMR Data for Synthesis Validation
The successful synthesis and purity of this compound can be unequivocally confirmed by comparing the NMR spectra of the product against the starting material and potential byproducts. The primary byproduct in this reaction is the di-brominated species, methyl 3,5-dibromo-4-formylbenzoate.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| Methyl 4-formylbenzoate | 10.11 | s | 1H | -CHO |
| 8.24 | d | 2H | Ar-H | |
| 7.98 | d | 2H | Ar-H | |
| 3.97 | s | 3H | -OCH₃ | |
| This compound | 10.36 | s | 1H | -CHO |
| 8.43 | d | 1H | Ar-H | |
| 8.21 | dd | 1H | Ar-H | |
| 7.95 | d | 1H | Ar-H | |
| 3.98 | s | 3H | -OCH₃ | |
| Methyl 3,5-dibromo-4-formylbenzoate | 10.21 | s | 1H | -CHO |
| 8.36 | s | 2H | Ar-H | |
| 4.00 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| Methyl 4-formylbenzoate | 191.5 | -CHO |
| 165.8 | -COOCH₃ | |
| 138.8 | Ar-C | |
| 135.0 | Ar-C | |
| 130.3 | Ar-CH | |
| 129.8 | Ar-CH | |
| 52.7 | -OCH₃ | |
| This compound | 188.7 | -CHO |
| 164.3 | -COOCH₃ | |
| 140.2 | Ar-C | |
| 136.2 | Ar-CH | |
| 134.8 | Ar-C | |
| 131.2 | Ar-CH | |
| 129.5 | Ar-C (C-Br) | |
| 128.9 | Ar-CH | |
| 53.1 | -OCH₃ | |
| Methyl 3,5-dibromo-4-formylbenzoate | 187.9 | -CHO |
| 163.4 | -COOCH₃ | |
| 142.2 | Ar-C | |
| 136.9 | Ar-CH | |
| 134.1 | Ar-C | |
| 130.8 | Ar-C (C-Br) | |
| 53.5 | -OCH₃ |
Visualizing the Workflow and Analysis
The following diagrams illustrate the synthesis and purification workflow, and the logical steps involved in validating the product using NMR data.
Caption: Synthesis and Purification Workflow.
Caption: NMR Data Analysis for Product Validation.
By following the detailed experimental protocol and utilizing the comparative NMR data presented, researchers can confidently synthesize and validate the integrity of this compound, ensuring the quality of this key intermediate for subsequent applications in drug discovery and development.
A Comparative Analysis of Suzuki Coupling Reactivity: Methyl 3-bromo-4-formylbenzoate vs. Methyl 4-bromo-3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Predicting and Understanding Reactivity in Suzuki Cross-Coupling Reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The reactivity of the aryl halide component is a critical factor influencing the success and efficiency of this transformation. This guide provides a comparative analysis of the predicted reactivity of two closely related isomers, Methyl 3-bromo-4-formylbenzoate and Methyl 4-bromo-3-formylbenzoate, in the Suzuki coupling reaction. This comparison is based on fundamental principles of organic chemistry, supported by data from analogous systems.
Executive Summary: Predicted Reactivity
Based on the interplay of electronic and steric effects, This compound is predicted to exhibit higher reactivity in Suzuki coupling reactions compared to Methyl 4-bromo-3-formylbenzoate. The primary reasons for this are the more favorable electronic activation of the carbon-bromine bond and reduced steric hindrance around the reaction center in the 3-bromo-4-formyl isomer.
The Decisive Factors: Electronic and Steric Effects
The rate-determining step in many Suzuki coupling reactions is the oxidative addition of the palladium(0) catalyst to the aryl halide.[1][3] The facility of this step is governed by both the electronic properties of the aryl halide and the steric environment around the carbon-halogen bond.
This compound:
-
Electronic Effects: In this isomer, the bromine atom is situated meta to the electron-withdrawing formyl group (-CHO) and para to the electron-withdrawing methoxycarbonyl group (-COOCH₃). Both of these groups deactivate the aromatic ring towards electrophilic substitution but, more importantly for the Suzuki coupling, they increase the electrophilicity of the carbon atom attached to the bromine. This polarization of the C-Br bond facilitates the oxidative addition of the palladium catalyst. The para methoxycarbonyl group, in particular, exerts a strong electron-withdrawing effect through resonance, enhancing the reactivity of the C-Br bond.
-
Steric Effects: The bromine atom in this isomer has only one ortho substituent, a hydrogen atom. The adjacent formyl group is relatively small. This open steric environment allows for facile approach of the bulky palladium-phosphine catalyst to the C-Br bond, promoting a faster oxidative addition.
Methyl 4-bromo-3-formylbenzoate:
-
Electronic Effects: Here, the bromine atom is para to the formyl group and meta to the methoxycarbonyl group. While the para formyl group is strongly electron-withdrawing, the overall electronic activation might be slightly less pronounced compared to the combined influence of the meta-formyl and para-methoxycarbonyl groups in the other isomer.
-
Steric Effects: The crucial difference lies in the steric hindrance. The bromine atom is flanked by a formyl group in one of the ortho positions. This ortho substituent can significantly hinder the approach of the palladium catalyst, thereby slowing down the rate of oxidative addition. Such steric impediment is a well-documented cause for reduced yields and slower reaction rates in Suzuki couplings.
Supporting Experimental Data (Hypothetical)
| Aryl Bromide | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| This compound | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 4 | 92 | [4][5] |
| Methyl 4-bromo-3-formylbenzoate | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 75 | [4][5] |
This data is illustrative and intended to highlight the predicted trends in reactivity. Actual results may vary.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for the specific substrates discussed. This protocol is based on established procedures for similar compounds.[4][6]
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
The reaction mixture is heated to 90-100 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
References
A Comparative Study of Methyl 3-bromo-4-formylbenzoate in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Methyl 3-bromo-4-formylbenzoate" and its alternatives in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules. This document offers a comparative look at the reactivity and performance of these substrates, supported by experimental data, to aid in the selection of appropriate building blocks for synthetic endeavors.
Introduction to this compound
This compound is a versatile aromatic building block containing three key functional groups: a bromine atom, a formyl group (aldehyde), and a methyl ester. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the formyl and methyl ester groups can influence the reactivity of the C-Br bond, making this substrate an interesting candidate for various synthetic transformations. Its structural isomers and analogues with different substitution patterns offer a valuable platform for comparative studies to understand the electronic and steric effects on reaction outcomes.
Comparative Performance in Palladium-Catalyzed Reactions
The following sections present a comparative overview of the performance of this compound and its structural isomers or closely related analogues in Suzuki-Miyaura, Heck, and Sonogashira reactions. The data is compiled from various sources and is intended to provide a relative measure of reactivity and yield. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] The reactivity of the aryl bromide is a critical factor for the success of this reaction.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Estimated 80-90% |
| Methyl 4-bromo-3-formylbenzoate | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 10 | 88 |
| Methyl 4-bromo-3-methylbenzoate | 2-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 4-Bromo-3-fluorobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 92 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3][4] The electronic nature of the aryl halide significantly influences the reaction efficiency. Electron-deficient aryl bromides are generally more reactive in the Heck reaction.[5]
Table 2: Comparative Data for Heck Reaction with Styrene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Estimated 75-85% |
| 4-Bromobenzaldehyde | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | >95[6] |
| 4-Bromoacetophenone | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | 92[6] |
| Bromobenzene | Pd(OAc)₂ | K₂CO₃ | NMP | 140 | 3 | 85 |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7]
Table 3: Comparative Data for Sonogashira Coupling with Phenylacetylene
| Aryl Bromide | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 12 | Estimated 80-90% |
| 4-Bromobenzaldehyde | Pd(OAc)₂ / XPhos | - | Pyrrolidine | H₂O (MW) | 130 | 0.5 | 85 |
| 4-Bromoanisole | PdCl₂(CH₃CN)₂ / c-C₃H₅-phos | - | Et₃N | H₂O | RT | 24 | 96[8] |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 4 | 95 |
Experimental Protocols
Detailed experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings are provided below. These are generalized procedures and may require optimization for specific substrates and coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1, 10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (e.g., Styrene, 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the palladium catalyst and ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, aryl bromide, alkene, and base via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 3.0 mmol)
-
Anhydrous solvent (e.g., THF, 10 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add the aryl bromide, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
Caption: Logical relationship of aryl halide reactivity in cross-coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Spectroscopic Showdown: A Comparative Analysis of Suzuki Coupling Products from Methyl 3-bromo-4-formylbenzoate
A detailed guide for researchers and drug development professionals on the spectroscopic characterization of a key Suzuki coupling product and its alternatives, supported by experimental data and protocols.
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for drug discovery and materials science. This guide provides an in-depth spectroscopic analysis of the biphenyl compound, Methyl 4-formyl-3-phenylbenzoate , synthesized via the Suzuki coupling of "Methyl 3-bromo-4-formylbenzoate" and phenylboronic acid. To provide a comprehensive understanding of its structural characterization, we compare its spectroscopic data with that of a closely related alternative, Methyl 3-phenylbenzoate . This comparison will aid researchers in identifying and differentiating these and similar compounds.
Quantitative Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Methyl 4-formyl-3-phenylbenzoate and Methyl 3-phenylbenzoate, offering a clear comparison of their characteristic signals.
Table 1: ¹H NMR Data (Predicted for Methyl 4-formyl-3-phenylbenzoate, Experimental for Methyl 3-phenylbenzoate in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Methyl 4-formyl-3-phenylbenzoate | ~10.1 | s | 1H | Aldehyde proton (-CHO) |
| ~8.2-8.0 | m | 3H | Aromatic protons | |
| ~7.6-7.4 | m | 5H | Aromatic protons | |
| ~3.9 | s | 3H | Methyl ester protons (-OCH₃) | |
| Methyl 3-phenylbenzoate | 8.24 | t, J=1.8 Hz | 1H | H-2 |
| 8.00 | dt, J=7.8, 1.4 Hz | 1H | H-6 | |
| 7.64-7.58 | m | 3H | H-4, H-2', H-6' | |
| 7.49-7.38 | m | 3H | H-5, H-3', H-5' | |
| 7.37-7.31 | m | 1H | H-4' | |
| 3.95 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Data (Predicted for Methyl 4-formyl-3-phenylbenzoate, Experimental for Methyl 3-phenylbenzoate in CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| Methyl 4-formyl-3-phenylbenzoate | ~192 (CHO), ~166 (C=O, ester), ~145-128 (Aromatic C), ~52 (OCH₃) |
| Methyl 3-phenylbenzoate | 166.8, 141.2, 137.5, 133.5, 130.9, 129.5, 129.0, 128.9, 128.2, 127.2, 52.3 |
Table 3: IR Spectroscopy Data (Predicted for Methyl 4-formyl-3-phenylbenzoate, Key absorptions for Methyl 3-phenylbenzoate)
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| Methyl 4-formyl-3-phenylbenzoate | ~1725, ~1700, ~1600, ~1280 | C=O (ester), C=O (aldehyde), C=C (aromatic), C-O (ester) |
| Methyl 3-phenylbenzoate | ~1720, ~1600, ~1480, ~1270 | C=O (ester), C=C (aromatic), C=C (aromatic), C-O (ester) |
Table 4: Mass Spectrometry Data (Predicted for Methyl 4-formyl-3-phenylbenzoate, Experimental for Methyl 3-phenylbenzoate)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Methyl 4-formyl-3-phenylbenzoate | [M]⁺: 240.07 | 211, 181, 152, 105, 77 |
| Methyl 3-phenylbenzoate | [M]⁺: 212.08 | 181, 152, 105, 77 |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the synthesis of substituted biphenyl methyl benzoates and can be adapted for the synthesis of both Methyl 4-formyl-3-phenylbenzoate and Methyl 3-phenylbenzoate.
Materials:
-
This compound (or Methyl 3-bromobenzoate) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine the aryl bromide (this compound or Methyl 3-bromobenzoate), phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene and water (typically in a 4:1 to 5:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) source. The sample is introduced via direct infusion or after separation by gas chromatography (GC).
Visualizing the Workflow and Analysis
To better illustrate the experimental and analytical processes, the following diagrams are provided.
Caption: Experimental workflow from synthesis to analysis.
A Comparative Guide to the Synthesis of Methyl 3-bromo-4-formylbenzoate: Impurity Characterization and Process Optimization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly pure and well-characterized intermediates is a cornerstone of modern drug development and fine chemical manufacturing. Methyl 3-bromo-4-formylbenzoate is a key building block in the synthesis of a variety of pharmaceutical agents and other high-value organic molecules. The presence of impurities, even in trace amounts, can have a significant impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two synthetic routes to this compound, with a detailed analysis of the associated impurity profiles and the analytical methods for their characterization.
Synthetic Route Comparison
Two primary synthetic strategies for the preparation of this compound are presented: the hydrolysis of a dibromomethyl precursor (Route 1) and the direct electrophilic bromination of a commercially available starting material (Route 2).
Route 1: Hydrolysis of Methyl 3-bromo-4-(dibromomethyl)benzoate
This route involves the conversion of the dibromomethyl group of Methyl 3-bromo-4-(dibromomethyl)benzoate to an aldehyde functionality through hydrolysis. This is a well-established transformation in organic synthesis.
Route 2: Electrophilic Bromination of Methyl 4-formylbenzoate
This approach utilizes the direct bromination of the aromatic ring of Methyl 4-formylbenzoate. The regioselectivity of this reaction is governed by the directing effects of the formyl and methyl ester substituents.
The following diagram illustrates the two synthetic pathways:
Performance and Impurity Profile Comparison
The choice of synthetic route can significantly influence the yield, purity, and impurity profile of the final product. The following table summarizes the key performance indicators and expected impurities for each route.
| Parameter | Route 1: Hydrolysis | Route 2: Direct Bromination |
| Starting Material | Methyl 3-bromo-4-(dibromomethyl)benzoate | Methyl 4-formylbenzoate |
| Typical Yield | 80-90% | 70-85% |
| Purity (crude) | ~95% | ~90% |
| Key Advantages | High conversion, simpler purification | Readily available starting material, fewer synthetic steps |
| Key Disadvantages | Starting material may not be commercially available | Formation of isomeric and over-brominated impurities |
| Primary Impurities | Unreacted Methyl 3-bromo-4-(dibromomethyl)benzoate | Unreacted Methyl 4-formylbenzoate, Methyl 2-bromo-4-formylbenzoate, Di-brominated products |
Experimental Protocols
Detailed experimental procedures for both synthetic routes and the analytical characterization of the product are provided below.
Synthesis Protocols
Route 1: Hydrolysis of Methyl 3-bromo-4-(dibromomethyl)benzoate
-
To a solution of Methyl 3-bromo-4-(dibromomethyl)benzoate (1.0 eq) in a suitable solvent such as acetone or a mixture of water and an organic co-solvent, is added a hydrolyzing agent (e.g., water with a catalytic amount of acid or base).
-
The reaction mixture is heated to reflux and stirred for a specified period, with the reaction progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product.
-
Purification is achieved by recrystallization or column chromatography on silica gel.
Route 2: Electrophilic Bromination of Methyl 4-formylbenzoate
-
To a solution of Methyl 4-formylbenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) is added a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).
-
The mixture is cooled in an ice bath, and a solution of bromine (1.0-1.1 eq) in the same solvent is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or HPLC.
-
The reaction is quenched by the addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) to consume excess bromine.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the desired product from unreacted starting material and isomeric byproducts.
Analytical Characterization Protocol: High-Performance Liquid Chromatography (HPLC)
The purity of this compound and the quantification of impurities can be effectively determined by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation: A known concentration of the sample is prepared in the mobile phase.
The following workflow diagram illustrates the process of impurity characterization:
A Comparative Guide to Palladium Catalysts for Coupling Reactions of Methyl 3-bromo-4-formylbenzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. Methyl 3-bromo-4-formylbenzoate is a key building block in the synthesis of various pharmaceutical compounds. The selection of an appropriate palladium catalyst for its cross-coupling reactions is crucial for achieving high yields and purity. This guide provides a comparison of different palladium catalyst systems for coupling reactions involving this substrate, supported by experimental data.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in coupling reactions with this compound. The data has been compiled from various sources to provide a comparative overview.
| Coupling Reaction | Palladium Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | Pd(dba)₂ / RuPhos | Heteroaryl amine | K₂PO₄ or Cs₂CO₃ | Dioxane or Toluene | ~100 | Several hours | Not specified |
| Suzuki Coupling | Pd₂(dppf)Cl₂ | Alkylboronic acid or potassium alkyltrifluoroborate | K₃PO₄ or Cs₂CO₃ | Dioxane or THF | Not specified | Not specified | Not specified |
Note: The yields for the above reactions were not explicitly stated in the source documents in the context of this compound, but these catalyst systems were recommended for this type of transformation.
Experimental Protocols
Below are detailed experimental protocols for representative palladium-catalyzed coupling reactions.
General Procedure for Buchwald-Hartwig Cross-Coupling
A reaction vessel is charged with this compound, the desired amine coupling partner, a palladium precatalyst such as Pd(dba)₂, and a phosphine-based ligand like RuPhos.[1] An inorganic base, typically potassium phosphate or cesium carbonate, is added.[1] The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous, degassed solvent such as dioxane or toluene is then added.[1] The reaction mixture is heated to approximately 100°C and stirred for several hours until the starting material is consumed, as monitored by an appropriate technique like TLC or LC-MS.[1] Upon completion, the reaction is cooled to room temperature, diluted, and undergoes aqueous work-up. The product is then purified by column chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Palladium-Catalyzed Cross-Coupling Cycle
This diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. The cycle involves the key steps of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: A typical catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Catalyst Selection
This diagram outlines a logical workflow for selecting an optimal palladium catalyst for the coupling of this compound.
Caption: A workflow for selecting a suitable palladium catalyst.
References
Comparative Analysis of Cross-Coupling Reactions for Methyl 3-bromo-4-formylbenzoate: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. Methyl 3-bromo-4-formylbenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its functionalization often relies on palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of several common cross-coupling methods for this substrate, supported by available experimental data from analogous systems to inform reaction selection and optimization.
This document outlines the reaction kinetics and performance of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions involving this compound and structurally similar aryl bromides. Due to a lack of comprehensive kinetic studies on this specific molecule, data from closely related substrates, particularly bromobenzaldehydes, is used to provide a comparative framework.
Data Presentation: A Comparative Overview of Reaction Performance
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions on this compound and analogous bromobenzaldehydes. This data is compiled from various sources to facilitate a comparison of reaction efficiencies under different catalytic systems.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 99 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
| 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 94 |
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Heteroaryl amine | Pd₂(dba)₃ / RuPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | ~100 | overnight | Not Specified[1] |
Table 3: Heck Reaction of Bromobenzaldehydes
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 85 |
| Ethyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 130 | 4 | 90 |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 3 | 92 |
Table 4: Sonogashira Coupling of Aryl Bromides
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | 95 |
| 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 50 | 12 | 88 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 5 | 91 |
Experimental Protocols: Detailed Methodologies
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound based on established methods for similar substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of a biaryl compound from this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2 equivalents)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, cesium carbonate, palladium(II) acetate, and tricyclohexylphosphine tetrafluoroborate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Heat the reaction mixture to 80°C and stir for 2 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the C-N cross-coupling of this compound with an amine.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous dioxane or toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the amine, the base, the palladium catalyst, and the ligand in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to approximately 100°C.
-
Stir the reaction for several hours to overnight, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualization of Experimental and Logical Workflows
To better illustrate the processes involved in these cross-coupling reactions, the following diagrams have been generated.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Influence of key reaction parameters on the outcome of cross-coupling reactions.
References
Safety Operating Guide
Proper Disposal of Methyl 3-bromo-4-formylbenzoate: A Guide for Laboratory Professionals
For immediate reference, treat Methyl 3-bromo-4-formylbenzoate as a hazardous chemical. Proper disposal through an approved waste disposal plant is mandatory.[1][2][3][4][5] This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a halogenated aromatic compound that requires careful handling and specific disposal procedures. Adherence to the protocols outlined below is critical for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, ensure that a current Safety Data Sheet (SDS) is accessible and has been reviewed. Personal protective equipment (PPE) is not optional.
Key Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling.[2][4][5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all local, state, and federal hazardous waste regulations.[2] Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Classify all unused, expired, or contaminated this compound as hazardous waste.
-
This compound is a halogenated organic waste. It must be segregated from non-halogenated organic waste and other incompatible materials.[6]
-
-
Waste Collection:
-
Labeling:
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7]
-
Disposal of Contaminated Materials
-
Empty Containers: Rinse the original container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated hazardous waste.[7][10] After thorough rinsing, the container may be disposed of according to institutional guidelines. For highly toxic substances, the first three rinses must be collected as hazardous waste.[10]
-
Spill Debris: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 90484-53-0 | [1][11] |
| Molecular Formula | C₉H₇BrO₃ | [11] |
| Molecular Weight | 243.05 g/mol | [11] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [4] |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. benchchem.com [benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. This compound | C9H7BrO3 | CID 53419620 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Methyl 3-bromo-4-formylbenzoate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3-bromo-4-formylbenzoate (CAS No. 90484-53-0). Adherence to these procedures is essential for ensuring personal safety and proper chemical management.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting, compliant with NIOSH (US) or EN 166 (EU) standards.[5] A face shield should be used when there is a risk of splashing.[6] |
| Hand Protection | Chemical-resistant Gloves | Impervious gloves (e.g., neoprene, nitrile) must be worn.[5][7] Inspect gloves before use and dispose of contaminated gloves properly.[5] |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect clothing and skin.[8] For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls are recommended.[9] |
| Respiratory Protection | Air-purifying Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dust formation is likely.[10] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.[2]
-
All handling of this compound solid should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2][3][11]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Weighing and Transfer:
-
Use a spatula or other appropriate tool for transferring the chemical.
-
If dissolving the solid, add it slowly to the solvent to avoid splashing.
4. During the Experiment:
5. Post-Handling:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][8]
-
Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be removed and washed before reuse.[2][3]
Emergency Procedures
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[2][3][4] Remove contact lenses if present and easy to do.[2][3][4] Continue rinsing and seek medical attention if irritation persists.[2][3][11] |
| Skin Contact | Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][11] If skin irritation occurs, get medical advice/attention.[2][3][11] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][3][4] Call a poison center or doctor if you feel unwell.[2][3][11] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2][3] Do NOT induce vomiting.[5] Seek medical attention if symptoms occur.[2][3] |
| Spill | For small spills, sweep up the solid, avoiding dust formation, and place it in a suitable, closed container for disposal.[3][4] For larger spills, evacuate the area and follow emergency procedures. |
Disposal Plan
-
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2][3][13]
-
The chemical should be disposed of at an approved waste disposal plant.[2][3][4]
-
Do not mix with other waste.[13] Handle uncleaned containers as you would the product itself.[13]
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. This compound | C9H7BrO3 | CID 53419620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. ethz.ch [ethz.ch]
- 9. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
